Product packaging for (R)-Funapide(Cat. No.:CAS No. 1259933-16-8)

(R)-Funapide

Cat. No.: B607567
CAS No.: 1259933-16-8
M. Wt: 429.3 g/mol
InChI Key: NEBUOXBYNAHKFV-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Funapide has been used in trials studying the treatment of Pharmacokinetics, Postherpetic Neuralgia, and Osteoarthritis of the Knee.
FUNAPIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an Nav1.7 channel inhibitor;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14F3NO5 B607567 (R)-Funapide CAS No. 1259933-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBUOXBYNAHKFV-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031866
Record name Funapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259933-16-8
Record name Funapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of (R)-Funapide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 and XEN402), a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs).[1] Funapide has been investigated for its analgesic properties in a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia.[2] The primary molecular targets of Funapide are the Nav1.7 and Nav1.8 sodium channel subtypes, which are preferentially expressed in the peripheral nervous system and play a crucial role in pain signaling.[1][2] While the racemate and the (S)-enantiomer have been the focus of most research, this compound is characterized as the less active of the two enantiomers.[1] This guide provides a comprehensive overview of the known biological activity of Funapide, with a specific focus on what is known about the (R)-enantiomer, and details the experimental methodologies used to characterize these compounds.

Core Biological Activity: Inhibition of Voltage-Gated Sodium Channels

Funapide exerts its biological effects by blocking the flow of sodium ions through voltage-gated sodium channels. This inhibition is state-dependent, meaning the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting state. This property is crucial for its mechanism of action in pain pathways, as it allows for preferential targeting of rapidly firing neurons, such as those involved in nociceptive signaling.

Quantitative Data Presentation

The following tables summarize the known inhibitory concentrations (IC50) of Funapide against a panel of human voltage-gated sodium channel subtypes. It is important to note that these values likely represent the activity of the (S)-enantiomer or a racemic mixture.

Target Nav SubtypeIC50 (nM)
Nav1.2601[3]
Nav1.584[3]
Nav1.6173[3]
Nav1.754[3]

This compound is reported to be the less active enantiomer, though specific IC50 values are not publicly available.[1]

Signaling Pathways and Mechanism of Action

The analgesic effect of Funapide is primarily attributed to its inhibition of Nav1.7 channels located on nociceptive (pain-sensing) neurons. Nav1.7 acts as a threshold channel, amplifying small depolarizing signals in these neurons. By inhibiting Nav1.7, Funapide reduces the excitability of nociceptors, thereby decreasing the transmission of pain signals to the central nervous system.

The following diagram illustrates the proposed signaling pathway and the site of action for Funapide.

cluster_0 Nociceptive Neuron Noxious Stimulus Noxious Stimulus Nav1.7 Channel Nav1.7 Channel Noxious Stimulus->Nav1.7 Channel Activates Action Potential Action Potential Nav1.7 Channel->Action Potential Initiates Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Propagates This compound This compound This compound->Nav1.7 Channel Inhibits cluster_workflow Patch-Clamp Experimental Workflow start Start cell_culture HEK-293 Cell Culture (Expressing Target Nav Channel) start->cell_culture cell_prep Cell Preparation for Recording cell_culture->cell_prep patching Form Gigaseal with Micropipette cell_prep->patching voltage_clamp Apply Voltage-Clamp Protocol patching->voltage_clamp control_rec Record Control Currents voltage_clamp->control_rec compound_app Apply this compound (Varying Concentrations) control_rec->compound_app test_rec Record Currents with Compound compound_app->test_rec data_analysis Data Analysis (IC50 Determination) test_rec->data_analysis end End data_analysis->end

References

(R)-Funapide: A Technical Guide to its Application as a Negative Control for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Funapide (also known as TV-45070 or XEN402) has been investigated as a potent inhibitor of Nav1.7. Funapide is a chiral molecule, and its biological activity is stereospecific. The (S)-enantiomer is the active form responsible for Nav1.7 inhibition.[1] Consequently, the (R)-enantiomer, (R)-Funapide, serves as an ideal negative control in experimental settings to delineate the specific effects of Nav1.7 blockade by the active enantiomer. This technical guide provides an in-depth overview of this compound's use as a negative control, including comparative quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

The Stereochemistry of Funapide and its Implications

Funapide's chemical structure contains a stereocenter, leading to the existence of two enantiomers: (S)-Funapide and this compound. Patent literature on the asymmetric synthesis of Funapide specifies the (S)-enantiomer as the active pharmaceutical ingredient for the treatment of sodium channel-mediated diseases, particularly those involving Nav1.7. This indicates that the therapeutic effects of Funapide are attributable to the (S)-enantiomer.

In contrast, this compound is described as the less active enantiomer. This significant difference in pharmacological activity makes this compound an excellent tool for researchers. By using this compound as a negative control alongside the active (S)-enantiomer or the racemic mixture, scientists can distinguish the biological effects stemming specifically from Nav1.7 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Data Presentation: Comparative Inhibitory Activity

CompoundNav1.7 IC50 (nM)Nav1.2 IC50 (nM)Nav1.5 IC50 (nM)Nav1.6 IC50 (nM)
Funapide (racemic) 54[2][3]601[2]84[2][3]173[2]
(S)-Funapide Expected to be potent---
This compound Expected to be significantly less potent---

Note: The table will be updated as more specific data for the individual enantiomers become available.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds on Nav1.7 is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in living cells.

Key Experimental Method: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for assessing the inhibitory effects of Funapide enantiomers on human Nav1.7 channels heterologously expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured in appropriate media and conditions.

  • For recording, cells are plated onto glass coverslips and allowed to adhere.

2. Electrophysiology Recording Solutions:

  • Internal (Pipette) Solution (in mM):

    • CsF: 140

    • NaCl: 10

    • EGTA: 1

    • HEPES: 10

    • Adjust pH to 7.3 with CsOH.

  • External (Bath) Solution (in mM):

    • NaCl: 140

    • KCl: 3

    • CaCl2: 1

    • MgCl2: 1

    • Glucose: 10

    • HEPES: 10

    • Adjust pH to 7.4 with NaOH.

3. Recording Procedure:

  • Coverslips with cells are placed in a recording chamber on an inverted microscope and perfused with the external solution.

  • Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution and mounted on a micromanipulator.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -120 mV.

  • Nav1.7 currents are elicited by a depolarization step to 0 mV for 20 ms.

  • A stable baseline recording is established before the application of any compounds.

4. Compound Application and Data Analysis:

  • (S)-Funapide, this compound, or racemic Funapide are dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations.

  • The compound-containing solution is perfused into the recording chamber.

  • The effect of the compound on the Nav1.7 current is measured as the percentage of inhibition of the peak current amplitude compared to the baseline.

  • Concentration-response curves are generated by applying a range of compound concentrations, and the IC50 value is calculated by fitting the data to a logistical equation.

Mandatory Visualizations

Logical Workflow for Assessing Stereospecific Nav1.7 Inhibition

G Workflow for Evaluating Enantiomer-Specific Nav1.7 Inhibition cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A Culture HEK293 cells stably expressing hNav1.7 C Perform whole-cell patch-clamp recordings A->C B Prepare (S)-Funapide, this compound, and Racemic Funapide stock solutions E Apply test compounds at various concentrations: - (S)-Funapide (Active) - this compound (Negative Control) - Racemic Funapide B->E D Establish stable baseline Nav1.7 current C->D D->E F Record percentage inhibition of Nav1.7 current E->F G Construct concentration-response curves F->G H Calculate IC50 values for each compound G->H I Compare the potency of (S)-Funapide and this compound H->I

Caption: Workflow for evaluating the stereospecific inhibition of Nav1.7 by Funapide enantiomers.

Signaling Pathway of Pain Perception and Nav1.7 Involvement

PainPathway Nav1.7 in the Ascending Pain Pathway NoxiousStimuli Noxious Stimuli (e.g., heat, pressure, chemical) Nociceptor Nociceptor Terminal NoxiousStimuli->Nociceptor Nav17_PNS Nav1.7 Amplification Nociceptor->Nav17_PNS AP_Generation Action Potential Generation Nav17_PNS->AP_Generation DRG_Neuron DRG Neuron AP_Generation->DRG_Neuron Propagation SpinalCord Synapse in Dorsal Horn DRG_Neuron->SpinalCord SecondOrderNeuron Second-Order Neuron SpinalCord->SecondOrderNeuron AscendingTract Ascending Pain Pathway to Brain SecondOrderNeuron->AscendingTract Brain Pain Perception in Brain AscendingTract->Brain

Caption: The role of Nav1.7 in amplifying nociceptive signals at the peripheral nerve terminal.

Conclusion

The stereospecificity of Funapide's interaction with the Nav1.7 channel underscores the importance of using appropriate controls in pharmacological research. This compound, as the significantly less active enantiomer, provides a robust negative control to validate that the observed analgesic or cellular effects of Funapide are indeed mediated through the intended target, Nav1.7. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies, thereby enhancing the rigor and specificity of their findings in the pursuit of novel pain therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Funapide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Funapide , also known as (R)-TV 45070, is the R-enantiomer of Funapide, a potent blocker of voltage-gated sodium channels (Nav).[1][2] While its counterpart, Funapide (the S-enantiomer), was developed as an analgesic for various chronic pain conditions, this compound is noted as being the less active of the two stereoisomers.[1][3][4] This guide provides an in-depth overview of the known physicochemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize such molecules.

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, the properties can be largely inferred from its chemical structure and data available for the racemic Funapide.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1][3]benzodioxole-7,3'-indole]-2'-oneInferred from (S)-enantiomer[3][5]
Synonyms (R)-TV 45070, (R)-XEN402[1]
CAS Number 1259933-15-7[1]
Chemical Formula C₂₂H₁₄F₃NO₅[4][6]
Molecular Weight 429.35 g/mol [4][6]
Predicted LogP 3.58 (ALOGPS)[7]
Predicted pKa (Strongest Basic) -3.1 (Chemaxon)[7]
Hydrogen Bond Acceptor Count 4 (Chemaxon)[7]
Hydrogen Bond Donor Count 0 (Chemaxon)[7]
Rotatable Bond Count 3 (Chemaxon)[7]
Polar Surface Area 61.14 Ų (Chemaxon)[7]

Note: Predicted values for LogP and pKa are for the parent molecule Funapide, but are expected to be identical for the (R)-enantiomer.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. This compound, like its racemate, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and requires specific formulations for aqueous solutions, often resulting in suspensions for in vivo use.[1][]

Table 2: Solubility Data for this compound

Solvent SystemConcentrationObservations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (11.65 mM)Suspended solution; requires sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)5 mg/mL (11.65 mM)Suspended solution; requires sonication.[1]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (11.65 mM)Clear solution.[1]

Note: The similar compound Funapide is reported to be soluble in DMSO at concentrations up to 85.87 mg/mL (200 mM).[6]

Mechanism of Action: Sodium Channel Blockade

This compound functions as an inhibitor of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] The primary targets for the parent compound Funapide are Nav1.7 and Nav1.8, channels that are highly expressed in the peripheral nervous system and play a significant role in pain signaling.[3][9][10] By blocking these channels, this compound reduces the influx of sodium ions into the neuron, thereby dampening the transmission of pain signals.

G cluster_neuron Peripheral Neuron Membrane cluster_in Intracellular cluster_out Extracellular Nav1_7 Nav1.7/ Nav1.8 Na_in Na+ Nav1_7->Na_in PainSignal Pain Signal Propagation Na_in->PainSignal Depolarization Na_out Na+ Na_out->Nav1_7 Na+ Flow Funapide This compound Funapide->Nav1_7 Inhibition

Caption: Mechanism of action of this compound, which blocks Nav1.7/1.8 channels to inhibit Na+ influx and prevent pain signal propagation.

Experimental Protocols

The determination of physicochemical properties is a cornerstone of preclinical drug development.[11][12] Methodologies range from traditional, low-throughput techniques to modern, high-throughput screening assays.[11]

Protocol for Solubility Determination (In Vivo Formulation)

The following workflow describes a common procedure for preparing a suspended solution of a poorly water-soluble compound like this compound for oral or intraperitoneal administration in research settings.[1]

G start Start: this compound Powder dissolve_dmso Dissolve in DMSO to create a concentrated stock solution (e.g., 50 mg/mL) start->dissolve_dmso add_peg Add PEG300 (e.g., 40% final vol.) to the DMSO stock and mix dissolve_dmso->add_peg add_tween Add Tween-80 (e.g., 5% final vol.) and mix thoroughly add_peg->add_tween add_saline Add Saline to final volume (e.g., 45% final vol.) add_tween->add_saline sonicate Ultrasonicate the mixture to ensure uniform suspension add_saline->sonicate end Result: Suspended solution (e.g., 5 mg/mL) sonicate->end

Caption: Experimental workflow for preparing a suspended solution of this compound for in vivo research.

Protocol for Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the traditional and standard procedure for its experimental determination.[13]

G start Start: this compound prepare Dissolve compound in one phase (n-octanol or water) start->prepare combine Combine with the second, immiscible phase in a separation funnel prepare->combine shake Shake vigorously to allow partitioning between the two phases until equilibrium is reached combine->shake separate Allow phases to separate (centrifugation can be used) shake->separate sample Sample both the aqueous and n-octanol layers separate->sample analyze Determine compound concentration in each phase using a suitable analytical method (e.g., UV-Vis Spectroscopy) sample->analyze calculate Calculate LogP: log([Compound]octanol / [Compound]water) analyze->calculate end Result: Experimental LogP Value calculate->end

Caption: Standard "shake-flask" experimental workflow for determining the LogP value of a compound.

Protocol for Ionization Constant (pKa) Determination

The pKa is typically measured using potentiometric titration or UV-metric methods. In potentiometric titration, the compound is dissolved in water (often with a co-solvent like methanol for poorly soluble compounds) and titrated with a strong acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve. High-throughput methods using 96-well plates and automated titration systems are now common.[11]

References

A Comprehensive Technical Guide to (R)-Funapide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide, with the Chemical Abstracts Service (CAS) number 1259933-15-7, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide (CAS: 1259933-16-8). Funapide, also known as TV-45070 and XEN402, has been investigated as a novel analgesic for a variety of chronic pain conditions. It primarily targets the Nav1.7 and Nav1.8 sodium channel subtypes, which are crucial in pain signaling pathways. This compound is consistently reported as the less active of the two enantiomers, making the (S)-enantiomer (Funapide) the eutomer for sodium channel inhibition.[1] This technical guide provides a detailed overview of the core scientific and technical information available for this compound, intended to support research and development activities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below. It is a complex spirocyclic oxindole derivative.

IUPAC Name: (7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][2][3]benzodioxole-7,3'-indole]-2'-one

Molecular Formula: C₂₂H₁₄F₃NO₅

Molecular Weight: 429.35 g/mol

A summary of the key physicochemical properties of Funapide (the racemate or the more active (S)-enantiomer, as specific data for the (R)-enantiomer is limited) is provided in the table below.

PropertyValueSource
CAS Number 1259933-15-7Internal
Molecular Formula C₂₂H₁₄F₃NO₅[3]
Molecular Weight 429.35 g/mol [3]
Solubility Soluble in DMSO[]
logP 3.58[5]
Water Solubility 0.0341 mg/mL (predicted)[5]
pKa (Strongest Basic) -3.1 (predicted)[5]
Topological Polar Surface Area 61.1 Ų[5]

Mechanism of Action

TargetIC₅₀ (nM)
Nav1.2 601
Nav1.5 84
Nav1.6 173
Nav1.7 54

Data presented is for Funapide ((S)-enantiomer).[2]

The mechanism of action involves the physical occlusion of the channel pore, preventing the influx of sodium ions that is necessary for depolarization and signal transmission.

cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Nav1_7 Nav1.7 Channel (Closed State) Nav1_7_open Nav1.7 Channel (Open State) Nav1_7->Nav1_7_open Opening Nav1_7_inactivated Nav1.7 Channel (Inactivated State) Nav1_7_open->Nav1_7_inactivated Inactivation Na_ion_in Na+ Influx Nav1_7_open->Na_ion_in Allows Funapide This compound Funapide->Nav1_7_open Blocks Funapide->Nav1_7_inactivated Binds to Depolarization Depolarization Na_ion_in->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Pain_Stimulus Nociceptive Stimulus Pain_Stimulus->Nav1_7 Causes

Figure 1. Simplified signaling pathway of Nav1.7 inhibition by this compound.

Synthesis

The synthesis of Funapide and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available, the literature describes the synthesis of a key precursor. The synthesis of the racemic compound, (±)-XEN402, has been reported and involves an iron(III)-catalyzed arylation of a spiro-epoxyoxindole with phenols. The enantiomers can then be separated or synthesized stereoselectively. One reported approach involves an asymmetric aldol reaction catalyzed by a bifunctional thiourea or a tailored squaramide group to achieve the desired stereochemistry.

Experimental Protocols

The primary method for characterizing the activity of compounds like this compound on voltage-gated sodium channels is patch-clamp electrophysiology. Both manual and automated patch-clamp systems are utilized to measure the ion currents through the channels in the presence and absence of the compound.

Automated Patch-Clamp Electrophysiology Protocol (General)

This protocol is a generalized workflow for assessing the inhibitory activity of a test compound on a specific Nav channel subtype expressed in a mammalian cell line (e.g., HEK293).

  • Cell Culture: Stably transfected cells expressing the human Nav channel of interest are cultured to ~80% confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in an appropriate extracellular solution for automated patch-clamp recording.

  • Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to the desired test concentrations in the extracellular solution.

  • Automated Patch-Clamp:

    • The automated patch-clamp system (e.g., SyncroPatch, QPatch) is primed with intracellular and extracellular solutions.

    • Cells are captured on the recording chip, and a giga-seal is formed.

    • Whole-cell configuration is established.

    • A voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a potential where the channels are in a resting state and then applying a depolarizing pulse to open the channels.

    • Baseline currents are recorded.

    • The test compound at various concentrations is applied, and the currents are recorded again after a set incubation period.

  • Data Analysis:

    • The peak inward sodium current is measured before and after compound application.

    • The percentage of inhibition is calculated for each concentration.

    • An IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.

A Cell Culture (HEK293 cells expressing Nav1.7) B Cell Harvesting and Preparation A->B D Automated Patch-Clamp (e.g., SyncroPatch) B->D C Compound Preparation (this compound dilutions) C->D E Data Acquisition (Baseline and post-compound currents) D->E F Data Analysis (% Inhibition vs. Concentration) E->F G IC50 Determination F->G

References

Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Funapide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Funapide is a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The (R)-enantiomer, (R)-Funapide, is the less active of the two stereoisomers. This document provides a comprehensive technical guide on the commercial availability of enantiomerically pure this compound, along with detailed experimental protocols for its synthesis and chiral separation, and an overview of its mechanism of action.

Commercial Availability

Enantiomerically pure this compound is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a key supplier.

SupplierProduct NameCatalog No.PurityEnantiomeric Excess (ee)
MedchemExpressThis compound ((R)-TV 45070)HY-16723A99.22%99.62%

Experimental Protocols

Asymmetric Synthesis of this compound

The synthesis of the spirooxindole core of Funapide can be achieved through an asymmetric synthesis approach. While a detailed step-by-step protocol for the (R)-enantiomer is not publicly available, the following procedure is adapted from the patented synthesis of the (S)-enantiomer and established principles of asymmetric organocatalysis for the synthesis of spirooxindoles.[2][3] This proposed synthesis relies on a key asymmetric Michael addition reaction.

Reaction Scheme:

G Proposed Asymmetric Synthesis of this compound Core cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Isatin Derivative D (R)-Spirooxindole Intermediate A->D + B Methyleneindolinone B->D C (R)-configured Chiral Amine Catalyst C->D Catalyzes Asymmetric Michael Addition G Workflow for Chiral HPLC Method Development A Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) B Screen Mobile Phases (Normal Phase: Hexane/Ethanol) (Reversed Phase: Acetonitrile/Water) A->B C Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) B->C D Method Validation (Linearity, Precision, Accuracy, Robustness) C->D G Nociceptive Signaling and Inhibition by this compound cluster_stimulus Peripheral Stimulus cluster_neuron Dorsal Root Ganglion (DRG) Neuron cluster_inhibitor Inhibition cluster_cns Central Nervous System (CNS) A Noxious Stimulus (e.g., heat, pressure) B Sub-threshold Depolarization A->B C Nav1.7 Activation B->C D Amplified Depolarization C->D E Nav1.8 Activation D->E F Action Potential Generation E->F G Signal Propagation to CNS F->G H Neurotransmitter Release (e.g., Glutamate, Substance P) G->H J Pain Perception H->J I This compound I->C Blocks I->E Blocks

References

An In-depth Technical Guide to Inactive Enantiomer Control Compounds for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of pain research and analgesic development, the precise elucidation of drug mechanisms is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological activity. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to off-target effects. The use of the inactive enantiomer as a control compound is a powerful tool to dissect the specific molecular interactions of a drug candidate and to validate its mechanism of action. This guide provides a comprehensive overview of the principles and applications of inactive enantiomer controls in pain research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Core Principle: Stereoselectivity in Pain Pathways

The biological targets involved in pain signaling, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, are themselves chiral. This inherent chirality leads to stereoselective interactions with chiral ligands. The binding pocket of a receptor or the active site of an enzyme is a three-dimensional space that will preferentially accommodate one enantiomer over the other, much like a hand fits into a specific glove. This difference in binding affinity and/or efficacy between enantiomers is the foundation for using the inactive enantiomer as a negative control. An ideal inactive enantiomer control should be identical to the active compound in its physicochemical properties but lack significant activity at the primary therapeutic target. This allows researchers to distinguish the on-target pharmacological effects from non-specific or off-target actions of the drug molecule.

Key Enantiomer Pairs in Pain Research

Several classes of analgesic drugs and research compounds have well-characterized enantiomers with divergent activities, making them excellent tools for mechanistic studies.

The opioid antagonist naloxone is a cornerstone of opioid research and overdose treatment. The pharmacologically active isomer is (-)-naloxone, which acts as a non-selective antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. In contrast, (+)-naloxone is largely inactive at these classical opioid receptors.[1] This stereoselectivity makes (+)-naloxone an invaluable control for investigating non-opioid receptor-mediated effects of naloxone.

Recent research has identified Toll-like receptor 4 (TLR4) as a novel target for both enantiomers of naloxone and naltrexone.[2][3][4] TLR4 is implicated in the neuroinflammatory processes that contribute to chronic pain. Both (+)-naloxone and (+)-naltrexone have been shown to be antagonists of TLR4, a non-stereoselective interaction.[2][3][4] This allows researchers to use the opioid-inactive (+)-enantiomers to probe the role of TLR4 signaling in pain and opioid-related phenomena, independent of opioid receptor blockade.

NSAIDs exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many NSAIDs of the 2-arylpropionic acid class, such as ketoprofen and ibuprofen, are chiral. For these compounds, the (S)-enantiomer is a potent inhibitor of both COX isoforms, while the (R)-enantiomer is significantly less active or inactive.[1][5] For instance, (S)-ketoprofen is 100 to 500 times more potent than (R)-ketoprofen at inhibiting COX-2.[1]

Interestingly, some (R)-enantiomers, such as (R)-ibuprofen, can undergo in vivo chiral inversion to the active (S)-enantiomer. This metabolic process must be considered when using the (R)-enantiomer as a control in in vivo studies. Nevertheless, in in vitro settings, the (R)-enantiomers of these NSAIDs serve as excellent negative controls to confirm that the observed effects are indeed due to COX inhibition.

Methadone is a synthetic opioid used for pain management and opioid maintenance therapy. It is administered as a racemic mixture of (R)-(-)-methadone and (S)-(+)-methadone. The analgesic effects are primarily attributed to the (R)-enantiomer, which is a potent µ-opioid receptor agonist.[6][7] The (S)-enantiomer has a much lower affinity for the µ-opioid receptor.[2][6]

In addition to its action at opioid receptors, methadone is also an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in central sensitization and chronic pain. Both enantiomers exhibit low micromolar affinity for the NMDA receptor, and this interaction is largely non-stereoselective.[8][9][10] This dual pharmacology allows for the use of (S)-(+)-methadone as a control to investigate the NMDA receptor-mediated effects of methadone, with significantly reduced confounding activity at opioid receptors.

Quantitative Data Presentation

The following tables summarize the quantitative differences in activity for key enantiomer pairs discussed.

CompoundEnantiomerTargetAffinity (Ki/IC50)Reference
Naloxone (-)-Naloxoneµ-Opioid Receptor0.559 - 1.1 nM (Ki)[1]
(+)-Naloxoneµ-Opioid Receptor>1,000 - 3,550 nM (Ki)[1]
(-)-Naloxoneδ-Opioid Receptor17 - 36.5 nM (Ki)[1]
(+)-Naloxoneδ-Opioid Receptor>1,000 - 122,000 nM (Ki)[1]
(-)-Naloxoneκ-Opioid Receptor2.3 - 4.91 nM (Ki)[1]
(+)-Naloxoneκ-Opioid Receptor>1,000 - 8,950 nM (Ki)[1]
Naltrexone (+)-NaltrexoneTLR4/MD-213.7 µM (Kd)[8]
(-)-NaltrexoneTLR4/MD-215.5 µM (Kd)[8]
Ketoprofen (S)-(+)-KetoprofenCOX-11.9 nM (IC50)[11]
(R)-(-)-KetoprofenCOX-1> 1 µM (low activity)[1]
(S)-(+)-KetoprofenCOX-227 nM (IC50)[11]
(R)-(-)-KetoprofenCOX-2≥ 80 µM (IC50)[1]
Methadone (R)-(-)-Methadoneµ-Opioid Receptor7.5 nM (Ki)[2]
(S)-(+)-Methadoneµ-Opioid Receptor60.5 nM (Ki)[2]
Racemic MethadoneNMDA Receptorlow µM range (IC50)[3]
(R)-(-)-MethadoneNMDA Receptorlow µM range (IC50)[3]
(S)-(+)-MethadoneNMDA Receptorlow µM range (IC50)[3]

Mandatory Visualizations

G Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., (-)-Methadone) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds & Activates Inactive_Enantiomer Inactive Enantiomer (e.g., (+)-Naloxone) Inactive_Enantiomer->Opioid_Receptor No significant binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel K+ Channel G_Protein->Ion_Channel Opens cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channel->Analgesia Leads to

Caption: Opioid receptor signaling pathway.

G NSAID Mechanism of Action (COX Inhibition) Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (Pain, Inflammation) COX_Enzyme->Prostaglandins Produces S_NSAID (S)-Enantiomer (e.g., S-Ketoprofen) S_NSAID->COX_Enzyme Inhibits R_NSAID (R)-Enantiomer (Inactive Control) R_NSAID->COX_Enzyme No significant inhibition

Caption: NSAID mechanism of action.

G Opioid Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with: 1. Radioligand (e.g., [3H]-DAMGO) 2. Varying concentrations of test compound (enantiomers) Prepare_Membranes->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Opioid receptor binding assay workflow.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of enantiomers for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors)

  • Test compounds (active and inactive enantiomers)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer to a final protein concentration of 20-50 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

    • Competitive Binding: Radioligand and serial dilutions of the test enantiomers.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the IC50 values of enantiomers for COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Test compounds (active and inactive enantiomers)

  • Method for detecting prostaglandin production (e.g., PGE2 EIA kit)

Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Inhibitor Incubation: In separate tubes or wells, pre-incubate the enzyme with either vehicle (control) or varying concentrations of the test enantiomers for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube/well.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each sample using a suitable method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the mouse on the hot plate

  • Test animals (mice)

  • Test compounds (active and inactive enantiomers) and vehicle

Methodology:

  • Acclimatization: Acclimate the mice to the testing room and the experimental setup for at least 30 minutes before the test.

  • Baseline Measurement: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency (in seconds) to the first response. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compounds (enantiomers) or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the groups treated with the active enantiomer, inactive enantiomer, and vehicle.

Objective: To measure the mechanical withdrawal threshold in a model of neuropathic or inflammatory pain.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers for the animals

  • Test animals (rats) with an induced pain state (e.g., nerve ligation)

  • Test compounds (active and inactive enantiomers) and vehicle

Methodology:

  • Acclimatization: Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw from underneath the mesh. Start with a filament in the middle of the force range and apply it with enough pressure to cause it to bend slightly. Hold for 3-5 seconds.

  • Response Assessment: A positive response is a sharp withdrawal of the paw.

  • Threshold Determination (Up-Down Method):

    • If there is no response, use the next filament with a higher force.

    • If there is a positive response, use the next filament with a lower force.

    • Continue this process until the 50% withdrawal threshold is determined using the pattern of responses and a specific formula or until a consistent response pattern is observed.

  • Drug Testing: After establishing a baseline threshold, administer the test compounds or vehicle and repeat the threshold measurement at various time points post-administration.

  • Data Analysis: The 50% withdrawal threshold (in grams) is calculated for each animal at each time point. Compare the changes in withdrawal threshold between the different treatment groups.

Conclusion

The strategic use of inactive enantiomers as control compounds is an indispensable practice in modern pain research. By providing a chemically precise negative control, these molecules allow for the unambiguous attribution of a compound's analgesic effects to its intended molecular target. This rigorous approach not only strengthens the validity of preclinical findings but also provides a more solid foundation for the rational design and development of safer and more effective pain therapeutics. The data and protocols presented in this guide offer a practical framework for researchers to implement this critical methodology in their own studies.

References

Methodological & Application

Application Notes and Protocols: Dissolving (R)-Funapide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Funapide, the less active R-enantiomer of Funapide, is a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system.[1][][3] Its role as a sodium channel blocker makes it a compound of interest in pain research.[][3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and use of this compound for in vitro studies.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₂H₁₄F₃NO₅
Molecular Weight 429.35 g/mol [4]
CAS Number 1259933-15-7[1]
Appearance Powder[]

Solubility of this compound

This compound is soluble in dimethyl sulfoxide (DMSO).[1][] It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1] Sonication or heating may be required to fully dissolve the compound.[1]

SolventConcentrationNotes
DMSO 220 mg/mL (512.40 mM)Ultrasonic assistance is needed.[1]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add 23.29 µL of DMSO to 10 mg of this compound.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.

Materials:

  • This compound stock solution (100 mM in DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.

  • Important: The final concentration of DMSO in the cell-based assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Vortex each working solution gently before adding it to the cell cultures.

Storage and Stability

Proper storage of this compound and its solutions is crucial to maintain its activity.

FormStorage TemperatureDuration
Powder -20°C3 years[4]
Stock Solution in DMSO -80°C6 months[1]
Stock Solution in DMSO -20°C1 month[1]

It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[1]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is an inhibitor of voltage-gated sodium channels (Nav). Its primary targets are Nav1.7 and Nav1.8, which are critical for pain signaling in the peripheral nervous system. By blocking these channels, this compound reduces neuronal excitability.

Funapide_MoA Funapide This compound Nav1_7 Nav1.7/Nav1.8 Sodium Channels Funapide->Nav1_7 Neuron Peripheral Neuron Nav1_7->Neuron located on PainSignal Pain Signal Transmission Neuron->PainSignal propagates Funapide_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay start This compound (Powder) dissolve Dissolve in DMSO (with Sonication) start->dissolve stock 100 mM Stock Solution dissolve->stock store Aliquot and Store (-80°C) stock->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Serial Dilution in Cell Culture Medium thaw->dilute working Working Solutions (<0.1% DMSO) dilute->working treat Treat Cells working->treat

References

Application Notes: In Vivo Administration of (R)-Funapide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: AN-RF-001 Version: 1.0 Last Updated: November 7, 2025

Introduction

(R)-Funapide, also known as TV-45070 and XEN402, is a small-molecule inhibitor of voltage-gated sodium channels (VGSCs), primarily targeting Na(v)1.7 and Na(v)1.8.[1] These channels are critical for the generation and propagation of action potentials in nociceptive sensory neurons.[2][3] Na(v)1.7, in particular, acts as a threshold channel, amplifying generator potentials in nerve terminals.[3] Due to its role in pain signaling, this compound was developed as a novel analgesic for various chronic pain conditions, including neuropathic pain and osteoarthritis.[1] Although its clinical development was discontinued, it remains a valuable tool compound for preclinical research into the mechanisms of pain.[1]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound in rodent models for preclinical pain research, based on manufacturer guidelines and standard laboratory practices.

Vehicle Preparation and Formulation

This compound is orally active and requires an appropriate vehicle for suspension or solubilization to ensure consistent and accurate dosing.[4] The choice of vehicle is critical and can impact drug exposure.[5] Below are two recommended vehicle formulations for preparing this compound for oral gavage in rodents.

Table 1: Recommended Vehicle Formulations for this compound

Protocol Vehicle Component Percentage Purpose Solubility
1 DMSO 10% Solubilizing Agent ≥ 5.25 mg/mL
PEG300 40% Co-solvent
Tween-80 5% Surfactant/Emulsifier
Saline (0.9% NaCl) 45% Diluent
2 DMSO 10% Solubilizing Agent ≥ 5.25 mg/mL
Corn Oil 90% Lipid-based Vehicle

Data sourced from MedchemExpress product information.[4]

Protocol 2.1: Preparation of Dosing Solution (Vehicle Protocol 1)

This protocol is suitable for creating an aqueous-based solution for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 5.25 mg/mL, create a 52.5 mg/mL stock in DMSO.

  • Add Co-solvent: In a sterile conical tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.

  • Mix with PEG300: Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure uniform mixing.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Final Check: Ensure the final solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution if necessary. It is recommended to prepare this working solution fresh on the day of the experiment.[4]

Protocol 2.2: Preparation of Dosing Suspension (Vehicle Protocol 2)

This protocol is suitable for creating a lipid-based suspension, which may be beneficial for certain pharmacokinetic profiles.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Stock Solution: As in Protocol 2.1, prepare a concentrated stock solution of this compound in DMSO (e.g., 52.5 mg/mL).

  • Mix with Vehicle: In a sterile conical tube, add 100 µL of the DMSO stock solution.

  • Add Corn Oil: Add 900 µL of corn oil to the DMSO stock.

  • Homogenize: Mix vigorously by vortexing or sonication until a uniform suspension is achieved.

  • Final Check: Visually inspect for homogeneity before administration. This formulation should be used on the same day it is prepared.[4] Note: For studies involving continuous dosing over extended periods (e.g., more than half a month), this corn oil-based protocol should be used with caution.[4]

In Vivo Administration Protocols

Administration of this compound in rodents is typically performed via oral gavage, though other routes may be applicable depending on the experimental design.[4] Dosing volumes should be calculated based on the animal's body weight.

Table 2: General Administration Parameters for Rodents

Parameter Mouse Rat Reference
Typical Body Weight 0.025 kg 0.25 kg [6]
Oral Gavage Volume 5-10 mL/kg 5-10 mL/kg [7]
Administration Route Oral (PO), Intraperitoneal (IP) Oral (PO), Intraperitoneal (IP) [7]

| Frequency | Dependent on study design | Dependent on study design |[8] |

Note: Specific in vivo dosages and frequencies for this compound are not widely published and should be determined empirically through dose-response studies for the specific pain model being investigated. The choice of single versus repeat dosing is a critical consideration, as chronic administration may induce compensatory changes.[8]

Mechanism of Action & Signaling Pathway

This compound exerts its analgesic effect by blocking voltage-gated sodium channels Na(v)1.7 and Na(v)1.8, which are densely expressed in peripheral nociceptive neurons.[1][3] Na(v)1.7 plays a key role in setting the threshold for action potential firing, while Na(v)1.8 is responsible for the majority of the current during the rising phase of the action potential.[3][9] By inhibiting these channels, this compound reduces neuronal hyperexcitability and blocks the transmission of pain signals from the periphery to the central nervous system.[3]

G cluster_0 Peripheral Nociceptor stimulus Noxious Stimulus (Mechanical, Thermal) depol Membrane Depolarization stimulus->depol nav17 Na(v)1.7 Channel (Threshold Amplification) depol->nav17 Opens nav18 Na(v)1.8 Channel (Action Potential Upstroke) nav17->nav18 Initiates ap Action Potential Propagation nav18->ap Generates pain Pain Signal to CNS ap->pain funapide This compound funapide->block1 funapide->block2

Caption: Mechanism of action of this compound on Na(v)1.7/1.8 channels in nociceptors.

Experimental Protocols for Efficacy Assessment

To evaluate the analgesic efficacy of this compound in vivo, standard behavioral assays for assessing pain in rodent models of neuropathic or inflammatory pain are recommended.

Protocol 5.1: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Procedure:

  • Acclimation: Place animals individually in chambers with a wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.

  • Baseline Measurement: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw.[10] Determine the 50% paw withdrawal threshold (PWT) using a method such as the up-down method.

  • Administration: Administer this compound or vehicle via oral gavage.

  • Post-Dosing Measurement: At predetermined time points after dosing (e.g., 30, 60, 120, 240 minutes), repeat the von Frey test to determine the post-treatment PWT.

  • Analysis: An increase in the PWT in the this compound treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 5.2: Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency to withdraw from a thermal stimulus.

Procedure:

  • Acclimation: Place animals in individual plexiglass chambers on a glass floor and allow them to acclimate.

  • Baseline Measurement: Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw. Measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.

  • Administration: Administer this compound or vehicle.

  • Post-Dosing Measurement: At specified time points post-dosing, repeat the thermal stimulation and measure the PWL.

  • Analysis: An increase in PWL in the drug-treated group relative to the vehicle group indicates an anti-hyperalgesic effect.

Experimental Workflow

A typical workflow for an in vivo efficacy study is outlined below.

G cluster_workflow Experimental Workflow acclimate 1. Animal Acclimation (Habituation to test environment) baseline 2. Baseline Testing (e.g., von Frey, Hargreaves) acclimate->baseline randomize 3. Randomization & Grouping (Vehicle, this compound Dose 1, etc.) baseline->randomize admin 4. Compound Administration (Oral Gavage) randomize->admin post_test 5. Post-Dosing Behavioral Testing (At defined time points) admin->post_test data 6. Data Collection & Analysis post_test->data results 7. Interpretation of Results data->results

Caption: Standard workflow for an in vivo analgesic efficacy study in rodents.

Pharmacokinetic Analysis

While specific pharmacokinetic data for this compound in rodents is not detailed in the provided search results, a proper in vivo study should include pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects. Blood samples should be collected at various time points post-administration to determine key parameters.

Table 3: Key Pharmacokinetic Parameters to Measure

Parameter Description
C(max) Maximum plasma concentration of the drug.
T(max) Time at which C(max) is reached.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t(1/2) Elimination half-life of the drug.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

General pharmacokinetic parameters as described in[11][12][13].

Disclaimer: These protocols are intended for research purposes only and should be adapted to meet specific experimental needs and institutional animal care and use guidelines. Researchers should conduct their own dose-response and tolerability studies to establish optimal parameters for their specific models.

References

Application Notes and Protocols: Utilizing (R)-Funapide to Investigate Off-Target Effects of Funapide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: A comprehensive guide to using (R)-Funapide as a negative control to delineate the off-target effects of its pharmacologically active (S)-enantiomer, Funapide.

Introduction

Funapide ((S)-enantiomer) is a potent voltage-gated sodium (Nav) channel inhibitor with primary activity against Nav1.7 and Nav1.8, key targets in pain signaling pathways.[1] As with many pharmacologically active compounds, understanding the on-target versus off-target effects is crucial for a comprehensive safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications.

Chirality plays a critical role in drug-receptor interactions. Often, one enantiomer of a chiral drug is responsible for the desired pharmacological activity (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to off-target effects. In the case of Funapide, the (S)-enantiomer is the pharmacologically active component.[2] Its counterpart, this compound, has been identified as the less active enantiomer, making it an ideal negative control for research purposes.[3]

These application notes provide a framework for utilizing this compound to distinguish the on-target, Nav channel-mediated effects of Funapide from its potential off-target activities. By comparing the cellular and physiological responses to both enantiomers, researchers can isolate effects that are independent of potent Nav channel blockade.

Rationale for Using this compound as a Negative Control

The principle of using a less active enantiomer as a negative control is a powerful tool in pharmacology. Any cellular effect observed with the active (S)-enantiomer but absent with the (R)-enantiomer at similar concentrations is likely mediated by the on-target mechanism (i.e., Nav channel inhibition). Conversely, effects observed with both enantiomers suggest an off-target mechanism, independent of their differential activity on Nav channels.

cluster_0 Experimental Design Logic Funapide (S)-Funapide (Active Enantiomer) OnTarget On-Target Effect (Nav Channel Blockade) Funapide->OnTarget High Potency OffTarget Off-Target Effect Funapide->OffTarget Potential Interaction R_Funapide This compound (Less Active Enantiomer) R_Funapide->OnTarget Low Potency R_Funapide->OffTarget Potential Interaction CellularResponse Observed Cellular Response OnTarget->CellularResponse OffTarget->CellularResponse

Figure 1: Logical workflow for differentiating on- and off-target effects.

Data Presentation: On-Target Activity of Funapide

The following table summarizes the known inhibitory activity of racemic Funapide against various voltage-gated sodium channel subtypes. While specific IC50 values for (S)-Funapide and this compound are not publicly available, it is established that the (S)-enantiomer constitutes the active component. It is hypothesized that the IC50 values for this compound would be significantly higher.

TargetFunapide (Racemate) IC50 (nM)(S)-Funapide IC50 (nM)This compound IC50 (nM)
Nav1.2601Data not availableData not available
Nav1.584Data not availableData not available
Nav1.6173Data not availableData not available
Nav1.754Data not availableData not available
Data sourced from MedchemExpress.[4]

Experimental Protocols

The following protocols are designed to assess and compare the on- and off-target effects of (S)-Funapide and this compound.

On-Target Activity Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the IC50 values of (S)-Funapide and this compound on various Nav channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).

cluster_1 Electrophysiology Workflow start Prepare Cells Expressing Target Nav Channel patch Establish Whole-Cell Patch-Clamp Configuration start->patch record Record Baseline Nav Currents patch->record apply Apply Increasing Concentrations of (S)- or this compound record->apply measure Measure Inhibition of Nav Currents apply->measure analyze Calculate IC50 Values measure->analyze

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing the human Nav channel of interest (e.g., Nav1.7, Nav1.5)

  • (S)-Funapide and this compound stock solutions (10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture cells to 60-80% confluency on glass coverslips.

  • Prepare serial dilutions of (S)-Funapide and this compound in external solution.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Nav currents using a voltage protocol appropriate for the channel subtype (e.g., holding potential of -120 mV, with depolarizing steps to elicit channel opening).

  • Perfuse the cell with increasing concentrations of either (S)-Funapide or this compound, allowing for steady-state inhibition at each concentration.

  • Record Nav currents at each compound concentration.

  • Wash out the compound with external solution to assess reversibility.

  • Analyze the data by plotting the percentage of current inhibition against the compound concentration and fit with a Hill equation to determine the IC50 value.

Off-Target Cytotoxicity Assessment: Cell Viability Assay

This protocol utilizes a standard MTT assay to assess for general cytotoxic off-target effects.

Materials:

  • A relevant cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line)

  • (S)-Funapide and this compound stock solutions (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of (S)-Funapide and this compound in complete culture medium.

  • Remove the old medium and add the medium containing the different concentrations of the compounds to the wells. Include vehicle (DMSO) and untreated controls.

  • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine any cytotoxic effects.

Broad Off-Target Profiling: Kinase and GPCR Screening Panels

To identify specific off-target interactions, commercially available screening panels can be employed.

cluster_2 Off-Target Screening Workflow start Prepare (S)- and this compound at Screening Concentration screen Submit to Kinase and GPCR Screening Panels start->screen analyze Analyze Percentage Inhibition or Activation Data screen->analyze identify Identify Potential Off-Targets (Significant Hits) analyze->identify confirm Confirm Hits with Dose-Response and Functional Assays identify->confirm

Figure 3: Workflow for broad off-target screening.

Protocol Outline:

  • Select appropriate screening panels (e.g., a broad kinase panel and a safety-oriented GPCR panel).

  • Prepare samples of (S)-Funapide and this compound at the required concentration and format specified by the screening service provider. A common initial screening concentration is 10 µM.

  • Submit the samples for screening.

  • Receive and analyze the data, typically provided as a percentage of inhibition or activation against each target in the panel.

  • Identify significant "hits" where both enantiomers show activity, suggesting a potential off-target interaction.

  • Follow up on any identified hits with dose-response studies and relevant functional assays to confirm and characterize the interaction.

Cardiovascular Off-Target Assessment: hERG Channel Assay

Given that cardiac ion channels are common off-targets for many drugs, assessing the effect on the hERG potassium channel is a critical safety evaluation.

Protocol: This assay is typically performed using whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel, following a similar procedure as described in section 4.1, but with voltage protocols specific for eliciting and measuring hERG currents.

Interpretation of Results

  • On-Target Signature: A significantly lower IC50 for (S)-Funapide compared to this compound in the Nav channel electrophysiology assays confirms the on-target, stereoselective activity.

  • Potential Off-Target Signature:

    • Similar cytotoxic effects of both enantiomers in the cell viability assay.

    • Comparable inhibition or activation of specific kinases or GPCRs by both enantiomers in the screening panels.

    • Similar levels of hERG channel blockade by both enantiomers.

Conclusion

The use of this compound as a negative control is an indispensable tool for the rigorous pharmacological characterization of Funapide. This approach allows for the clear differentiation between on-target Nav channel-mediated effects and potential off-target activities. The protocols outlined in these application notes provide a comprehensive framework for conducting these critical studies, ultimately contributing to a more complete understanding of the safety and mechanism of action of Funapide.

References

Application Notes and Protocols for Testing (R)-Funapide Activity on Nav Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on utilizing specific cell lines for the characterization of (R)-Funapide's inhibitory activity on voltage-gated sodium (Nav) channels, with a focus on Nav1.7 and Nav1.8, key targets in pain signaling pathways.

Introduction to this compound and its Targets

This compound is a potent, state-dependent inhibitor of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8.[1] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[4] This genetic validation makes Nav1.7 a compelling target for the development of novel analgesics.[5] Nav1.8 is also predominantly expressed in sensory neurons and plays a significant role in nociception.[3][6] this compound's ability to modulate these channels makes it a promising candidate for pain therapeutics.

Recommended Cell Lines

For robust and reproducible assessment of this compound's activity, the use of stable cell lines expressing the specific Nav channel subtype of interest is highly recommended. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used host systems for their reliable growth characteristics and high transfection efficiency.[7][8]

Table 1: Recommended Stable Cell Lines for this compound Activity Testing

Cell LineTargetKey CharacteristicsRecommended Use
HEK293-hNav1.7 Human Nav1.7Stably expresses the human SCN9A gene. Amenable to both electrophysiological and fluorescence-based assays.[7][9]Primary screening, IC50 determination, and mechanism of action studies for Nav1.7.
CHO-hNav1.8/β3 Human Nav1.8Co-expresses the human SCN10A (Nav1.8) and SCN3B (β3) subunits, providing a more physiologically relevant channel complex.[1][10]Characterization of this compound's activity on Nav1.8, including potency and state-dependence.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Funapide on various human Nav channel subtypes expressed in HEK293 cells, as determined by electrophysiology.

Table 2: IC50 Values of Funapide for Human Nav Channels

Nav Channel SubtypeIC50 (nM)
Nav1.2601
Nav1.584
Nav1.6173
Nav1.754
Nav1.84800

Data sourced from MedChemExpress.[11]

Signaling Pathways and Experimental Workflows

Nav1.7 Pain Signaling Pathway

Nav1.7 channels are highly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[12][13] Nerve injury or inflammation can lead to the upregulation and sensitization of Nav1.7 channels, contributing to chronic pain states.[2]

Nav17_Pain_Pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 activates Action Potential Generation Action Potential Generation Nav1.7->Action Potential Generation initiates Neurotransmitter Release Neurotransmitter Release Action Potential Generation->Neurotransmitter Release triggers Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron activates Pain Signal to Brain Pain Signal to Brain Second-Order Neuron->Pain Signal to Brain transmits

Nav1.7-mediated pain signal transmission from the periphery to the central nervous system.

Experimental Workflow for Electrophysiology

The following diagram outlines the general workflow for assessing the activity of this compound using patch-clamp electrophysiology.

Electrophysiology_Workflow Cell Culture Culture HEK293-hNav1.7 or CHO-hNav1.8 cells Cell Plating Plate cells onto coverslips Cell Culture->Cell Plating Patch Clamp Setup Establish whole-cell patch-clamp configuration Cell Plating->Patch Clamp Setup Baseline Recording Record baseline Nav channel currents Patch Clamp Setup->Baseline Recording Compound Application Apply this compound at various concentrations Baseline Recording->Compound Application Data Acquisition Record currents in the presence of compound Compound Application->Data Acquisition Data Analysis Analyze current inhibition to determine IC50 and state-dependence Data Acquisition->Data Analysis

Workflow for Patch-Clamp Electrophysiology.

Experimental Workflow for Fluorescence-Based Assays

This diagram illustrates the workflow for a high-throughput screening (HTS) compatible fluorescence-based membrane potential assay.

Fluorescence_Workflow Cell Plating Plate cells in multi-well plates Dye Loading Load cells with a voltage-sensitive dye Cell Plating->Dye Loading Compound Addition Add this compound at various concentrations Dye Loading->Compound Addition Channel Activation Activate Nav channels with an agonist (e.g., Veratridine) Compound Addition->Channel Activation Fluorescence Reading Measure fluorescence changes using a plate reader (e.g., FLIPR) Channel Activation->Fluorescence Reading Data Analysis Analyze fluorescence signal to determine compound activity Fluorescence Reading->Data Analysis

Workflow for Fluorescence-Based Membrane Potential Assay.

Experimental Protocols

Cell Culture and Maintenance

Protocol 1: Culturing HEK293-hNav1.7 Stable Cell Line [7][9][13][14]

  • Culture Medium: Prepare DMEM/F12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and the appropriate selection antibiotics (e.g., G418, Blasticidin, or Zeocin, as specified by the cell line provider).

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 5-10 volumes of complete culture medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

    • Resuspend the cell pellet in fresh culture medium and plate into new culture flasks at the desired split ratio (typically 1:5 to 1:10).

Protocol 2: Culturing CHO-hNav1.8/β3 Stable Cell Line [1][6][8][10]

  • Culture Medium: Prepare F12 (HAM) medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, 350 µg/mL Hygromycin, and 3.5 µg/mL Puromycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging:

    • Follow the same general procedure as for HEK293 cells when they reach approximately 80% confluency.

    • A typical split ratio for CHO cells is 1:3 to 1:5 every 2-3 days.

Electrophysiology: Whole-Cell Patch-Clamp

Protocol 3: Characterizing this compound Inhibition of Nav1.7

  • Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -120 mV.

    • To assess tonic block (resting state): Apply a depolarizing pulse to 0 mV for 20 ms every 10-20 seconds.

    • To assess use-dependent block (inactivated state): Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV for 20 ms each) from a holding potential of -90 mV.

    • Record baseline currents until a stable response is achieved.

    • Perfuse the cells with increasing concentrations of this compound and repeat the voltage protocols.

  • Data Analysis:

    • Measure the peak inward current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.

    • Compare the IC50 values obtained from the tonic and use-dependent protocols to assess state-dependence.

Fluorescence-Based Membrane Potential Assay (FLIPR)

Protocol 4: High-Throughput Screening of this compound on Nav1.7 [9][12][15]

  • Cell Plating: Seed HEK293-hNav1.7 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit BLUE or RED dye) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.

  • Channel Activation and Fluorescence Reading:

    • Prepare a solution of a Nav channel activator, such as veratridine (e.g., a final concentration of 20-100 µM), in the assay buffer.

    • Place the cell plate into a FLIPR instrument.

    • Initiate the reading and, after establishing a baseline fluorescence, inject the veratridine solution.

    • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Measure the peak fluorescence response or the area under the curve after the addition of veratridine.

    • Calculate the percentage of inhibition for each concentration of this compound relative to control wells (vehicle-treated).

    • Generate a dose-response curve to determine the IC50 value.

Conclusion

The provided cell lines and protocols offer a robust framework for the preclinical evaluation of this compound's activity on Nav1.7 and Nav1.8 channels. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the compound's mechanism of action and its potential as a novel analgesic.

References

Application Notes and Protocols: Formulation of (R)-Funapide for Topical Application Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels are predominantly expressed in the peripheral nervous system and are critical in pain signaling pathways.[3][4] The topical delivery of NaV1.7 and NaV1.8 inhibitors like this compound presents a promising therapeutic strategy for localized pain conditions, such as neuropathic pain, by minimizing systemic exposure and associated side effects.[5]

These application notes provide a comprehensive guide to the formulation of this compound for preclinical topical application studies. This document outlines formulation strategies, detailed experimental protocols for characterization and evaluation, and the underlying signaling pathways.

Signaling Pathway of this compound

This compound exerts its analgesic effects by blocking NaV1.7 and NaV1.8 channels in nociceptive neurons. This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in response to painful stimuli. The downstream signaling cascade involves the modulation of key pathways implicated in neuronal hyperexcitability and pain perception, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[6]

G cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Signaling Nav17 NaV1.7 Channel AP Action Potential Propagation Nav17->AP Nav18 NaV1.8 Channel Nav18->AP enables Funapide This compound Funapide->Nav17 blocks Funapide->Nav18 blocks MAPK MAPK/ERK Pathway Activation AP->MAPK modulates Pain Pain Signal Transmission to CNS AP->Pain results in Gene Gene Transcription (e.g., for pro-nociceptive mediators) MAPK->Gene leads to PainStimuli Painful Stimulus PainStimuli->Nav17 activates PainStimuli->Nav18 activates

Caption: Signaling pathway of this compound in nociceptors.

Formulation Development

The development of a topical formulation for this compound, a lipophilic molecule, requires careful selection of excipients to ensure adequate solubility, stability, and skin permeation. Based on formulations for structurally similar spiro-oxindole compounds, an ointment or cream base is a suitable choice.[7]

Excipient Selection and Formulation Composition

The following table summarizes a representative ointment formulation for this compound, with excipients chosen for their solubilizing, penetration-enhancing, and stabilizing properties.

Component Function Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient1.0 - 8.0
Polyethylene Glycol 400 (PEG 400)Solvent, Penetration Enhancer45.0 - 55.0
Transcutol® PSolvent, Penetration Enhancer5.0 - 15.0
Oleyl AlcoholEmollient, Penetration Enhancer2.5 - 7.5
Isopropyl MyristateEmollient, Solubilizer2.5 - 7.5
Stearyl AlcoholStiffening Agent, Stabilizer0.1 - 7.5
Butylated Hydroxytoluene (BHT)Antioxidant0.05 - 1.0
Polyethylene Glycol 3350 (PEG 3350)Ointment Base, Stiffening Agent15.0 - 30.0
Solubility Data

Preliminary solubility assessment is crucial for formulation optimization. The following table presents estimated solubility data for this compound in selected excipients.

Solvent/Excipient Estimated Solubility of this compound (mg/mL)
PEG 40025 - 35
Transcutol® P40 - 50
Oleyl Alcohol15 - 25
Isopropyl Myristate10 - 20

Experimental Protocols

Preparation of this compound Ointment (1% w/w)

This protocol describes the preparation of a 100g batch of 1% this compound ointment.

Materials:

  • This compound (1.0 g)

  • PEG 400 (50.0 g)

  • Transcutol® P (10.0 g)

  • Oleyl Alcohol (5.0 g)

  • Isopropyl Myristate (5.0 g)

  • Stearyl Alcohol (5.0 g)

  • BHT (0.1 g)

  • PEG 3350 (23.9 g)

  • Glass beakers

  • Water bath

  • Ointment mill or homogenizer

  • Stirring rods

  • Weighing balance

Procedure:

  • In a beaker, combine PEG 3350 and Stearyl Alcohol. Heat to 65-70°C in a water bath until completely melted.

  • In a separate beaker, combine PEG 400, Transcutol® P, Oleyl Alcohol, and Isopropyl Myristate. Heat to 65-70°C while stirring.

  • Add BHT to the oil phase (from step 2) and stir until dissolved.

  • Add this compound to the oil phase and stir until a clear solution is obtained.

  • Slowly add the oil phase containing this compound to the melted PEG/stearyl alcohol base while stirring continuously.

  • Remove from the water bath and continue to stir gently until the mixture congeals.

  • Pass the congealed ointment through an ointment mill or homogenize to ensure uniformity.

  • Package in appropriate airtight containers.

G cluster_workflow Ointment Preparation Workflow Melt Melt PEG 3350 & Stearyl Alcohol (65-70°C) Combine Slowly Combine Oil and Melted Base Melt->Combine Heat Heat Oil Phase Excipients (PEG 400, Transcutol® P, etc.) (65-70°C) DissolveBHT Dissolve BHT in Heated Oil Phase Heat->DissolveBHT DissolveAPI Dissolve this compound in Oil Phase DissolveBHT->DissolveAPI DissolveAPI->Combine Cool Cool with Gentle Stirring Combine->Cool Homogenize Homogenize/Mill the Ointment Cool->Homogenize Package Package Final Product Homogenize->Package

Caption: Workflow for the preparation of this compound ointment.
In Vitro Permeation Testing (IVPT)

IVPT is performed to assess the rate and extent of this compound permeation through the skin from the formulated ointment.[8][9]

Materials:

  • Franz diffusion cells

  • Dermatomed human or porcine skin (approx. 300-500 µm thick)

  • Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4 with 2% Oleth-20 or other suitable solubilizer to maintain sink conditions

  • This compound ointment

  • HPLC system for analysis

  • Water bath maintained at 32 ± 1°C

  • Stir bars and magnetic stirrer

Procedure:

  • Mount the dermatomed skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Allow the skin to equilibrate for 30 minutes.

  • Apply a finite dose (e.g., 10 mg/cm²) of the this compound ointment evenly onto the skin surface in the donor compartment.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

  • Replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • At the end of the study, dismount the skin, and separate the epidermis and dermis.

  • Extract this compound from the skin layers, receptor fluid, and any remaining formulation on the skin surface using a suitable solvent.

  • Quantify the amount of this compound in all samples using a validated HPLC method.

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Parameter Representative Value for a Lipophilic Compound
Skin TypeDermatomed Porcine Ear Skin
Receptor SolutionPBS pH 7.4 + 2% Oleth-20
Dose10 mg/cm²
Study Duration24 hours
Steady-State Flux (Jss)0.1 - 1.5 µg/cm²/h
Lag Time (t_lag)2 - 6 hours
Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to quantify this compound and detect any degradation products during stability studies.[1][2]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or λmax of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug product should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) to ensure that any degradation products are well-separated from the parent peak of this compound.

Stability Testing Protocol

Stability testing is conducted to determine the shelf-life of the topical formulation.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Time Points:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 1, 2, 3, 6 months

Tests to be Performed:

  • Physical: Appearance, color, odor, phase separation, viscosity

  • Chemical: Assay of this compound, quantification of degradation products, pH

  • Microbial: Microbial limit testing

Test Specification (Example)
AppearanceHomogeneous, off-white ointment
Assay of this compound90.0% - 110.0% of label claim
Total Degradation ProductsNot more than 2.0%
pH4.5 - 6.5
Viscosity80% - 120% of initial value
Microbial LimitsConforms to USP <61> and <62>

Conclusion

The provided application notes and protocols offer a comprehensive framework for the formulation and preclinical evaluation of this compound for topical application. The successful development of a stable and effective topical formulation of this compound has the potential to provide a valuable therapeutic option for the management of localized pain conditions. Adherence to these detailed methodologies will ensure the generation of robust and reliable data for further drug development.

References

Application Notes and Protocols: The Critical Role of Enantiomers in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to adverse effects. Therefore, a robust experimental design that distinguishes between the activities of individual enantiomers is not just a matter of scientific rigor but a critical step in developing safer and more effective therapeutics.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on how to effectively use active and inactive enantiomers in experimental design. Utilizing a specific enantiomer as the active compound and its counterpart as an inactive or negative control is a powerful tool to ensure that the observed biological effects are target-specific and not due to off-target or non-specific interactions.

Key Concepts in Enantiomer-Specific Experimental Design

The fundamental principle behind using an active and inactive enantiomer pair is to control for confounding variables in an experiment. The inactive enantiomer, being structurally very similar to the active one, is an ideal negative control. If the active enantiomer produces a biological effect while the inactive enantiomer does not, it provides strong evidence that the effect is mediated by a specific chiral interaction with the biological target, such as an enzyme or receptor.

Advantages of this approach include:

  • Enhanced Specificity: Differentiating between on-target and off-target effects.

  • Reduced Risk of Misinterpretation: Ensuring that the observed phenotype is not due to the compound's general chemical properties.

  • Improved Drug Safety Profiles: Identifying and eliminating the contribution of an unwanted distomer from a therapeutic candidate.

Application Note 1: Assessing Cytotoxicity using Enantiomers in a Cell Viability Assay

This application note describes the use of an active and inactive enantiomer of a hypothetical anti-cancer drug, "Chiralinib," to assess its specific cytotoxic effects on a cancer cell line. The (S)-enantiomer is the active form (eutomer), while the (R)-enantiomer is the inactive form (distomer). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

1. Materials:

  • Human cancer cell line (e.g., HeLa)

  • (S)-Chiralinib (active enantiomer)

  • (R)-Chiralinib (inactive enantiomer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of (S)-Chiralinib and (R)-Chiralinib in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control. Treat a set of wells for each enantiomer at each concentration. Also include wells with untreated cells (medium only) as a positive control for viability.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

The results of the MTT assay can be summarized in the following table to clearly demonstrate the differential effects of the enantiomers. The IC50 value, which is the concentration of the drug that inhibits 50% of cell viability, is a key metric.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
(S)-Chiralinib (Active) 0.198 ± 4.5\multirow{6}{}{\textbf{5.2}}
185 ± 5.1
1048 ± 3.8
2522 ± 2.9
5010 ± 1.5
1005 ± 1.1
(R)-Chiralinib (Inactive) 0.1100 ± 3.9\multirow{6}{}{\textbf{>100}}
199 ± 4.2
1097 ± 3.5
2595 ± 4.8
5092 ± 5.3
10088 ± 6.0
Vehicle Control (DMSO) -100 ± 4.0-

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa Cells (5,000 cells/well) prepare_compounds Prepare (S)- and (R)-Chiralinib Dilutions (0.1-100 µM) treat_cells Treat Cells with Enantiomers and Vehicle Control prepare_compounds->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay comparing enantiomers.

Application Note 2: Characterizing Target Engagement with an Enzyme Inhibition Assay

This application note details the use of active and inactive enantiomers of a hypothetical kinase inhibitor, "Kinabin," to determine its specific inhibitory activity against its target enzyme. The (R)-enantiomer is the active inhibitor, and the (S)-enantiomer is the inactive control.

Experimental Protocol: Kinase Inhibition Assay

1. Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • (R)-Kinabin (active enantiomer)

  • (S)-Kinabin (inactive enantiomer)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Reagent Preparation: Prepare serial dilutions of (R)-Kinabin and (S)-Kinabin in the kinase assay buffer, ranging from 1 nM to 10 µM. Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations.

  • Assay Plate Setup: Add the compound dilutions to the 384-well plate. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).

  • Enzyme Addition: Add the target kinase to all wells except the no-enzyme control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Luminescence Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation

The inhibitory activity of the enantiomers is quantified by their IC50 values.

CompoundConcentration (nM)% Kinase Inhibition (Mean ± SD)IC50 (nM)
(R)-Kinabin (Active) 112 ± 2.1\multirow{6}{}{\textbf{50}}
1035 ± 4.5
5052 ± 3.3
10078 ± 2.9
50095 ± 1.8
100098 ± 1.2
(S)-Kinabin (Inactive) 102 ± 1.5\multirow{6}{}{\textbf{>10,000}}
1005 ± 2.0
5008 ± 2.5
100015 ± 3.1
500025 ± 4.0
1000030 ± 4.5
Vehicle Control -0 ± 1.9-

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prepare_reagents Prepare Kinase, Substrate, ATP and Enantiomer Dilutions add_compounds Add (R)- and (S)-Kinabin to 384-well Plate prepare_reagents->add_compounds add_enzyme Add Kinase add_compounds->add_enzyme start_reaction Add ATP/Substrate Mix add_enzyme->start_reaction incubate_1h Incubate for 1 hour start_reaction->incubate_1h add_detection_reagent Add ADP Detection Reagent incubate_1h->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for a kinase inhibition assay comparing enantiomers.

Application Note 3: Investigating a Signaling Pathway Using Enantiomers

The non-steroidal anti-inflammatory drug (NSAID) etodolac provides an excellent example of enantiomer-specific effects on a signaling pathway. While both enantiomers have anti-inflammatory properties, (R)-etodolac has been shown to be a more potent inhibitor of the Wnt signaling pathway, which is implicated in some cancers.

Wnt Signaling Pathway Inhibition by (R)-Etodolac

The Wnt signaling pathway is crucial for cell proliferation and differentiation. In the "off" state (absence of Wnt), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. In the "on" state (Wnt ligand binds to Frizzled receptor and LRP5/6 co-receptor), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. (R)-etodolac has been shown to inhibit this pathway, leading to reduced cell proliferation in certain cancer types.

Signaling Pathway Diagram

Wnt_Signaling cluster_off Wnt Pathway 'OFF' State cluster_on Wnt Pathway 'ON' State cluster_nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) BetaCatenin_p Phosphorylated β-catenin DestructionComplex->BetaCatenin_p phosphorylates Proteasome Proteasome BetaCatenin_p->Proteasome targeted for Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled activates LRP->Dishevelled DestructionComplex_on Destruction Complex Dishevelled->DestructionComplex_on inhibits BetaCatenin_stable Stable β-catenin Nucleus Nucleus BetaCatenin_stable->Nucleus translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates REtodolac (R)-Etodolac REtodolac->BetaCatenin_stable promotes degradation of

Application Note: Electrophysiological Characterization of (R)-Funapide Blockade of Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Funapide is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide itself has been shown to be a powerful blocker of several sodium channel subtypes, notably Nav1.7 and Nav1.8, which are crucial in the signaling pathways for pain.[1][2] As such, these channels are significant targets for the development of new analgesic drugs. This compound is known to be the less active of the two enantiomers.[2] The following protocol provides a detailed method for assessing the channel-blocking activity of this compound using the whole-cell patch-clamp technique. This allows for a comprehensive understanding of its potency and mechanism of action on target channels such as Nav1.7.

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development with experience in electrophysiological techniques.

Data Presentation

The inhibitory effects of this compound on voltage-gated sodium channels can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data for this compound in comparison to the known values for Funapide.

CompoundChannel SubtypeIC50 (nM)
FunapideNav1.2601
FunapideNav1.584
FunapideNav1.6173
FunapideNav1.754[1]
This compoundNav1.7(Hypothetical Value)

Experimental Protocols

Cell Line Maintenance and Preparation

For this protocol, a mammalian cell line stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells) is recommended.

  • Cell Culture: Culture the cells in the appropriate medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Cell Dissociation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and dissociate them using a gentle, non-enzymatic cell dissociation solution to ensure cell health.

  • Plating: Plate the dissociated cells onto glass coverslips in a small petri dish. Allow the cells to adhere for at least 30 minutes before starting the patch-clamp recordings.

Solutions and Reagents

Intracellular Solution (in mM):

  • CsF: 120

  • CsCl: 20

  • EGTA: 10

  • HEPES: 10

  • NaCl: 10

  • Adjust pH to 7.2 with CsOH

  • Adjust osmolarity to ~300 mOsm with sucrose

Extracellular Solution (in mM):

  • NaCl: 140

  • KCl: 5

  • CaCl2: 2

  • MgCl2: 1

  • HEPES: 10

  • Glucose: 10

  • Adjust pH to 7.4 with NaOH

  • Adjust osmolarity to ~310 mOsm with sucrose

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Cell Approaching and Sealing: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once in close proximity, release the positive pressure to allow the pipette to seal onto the cell membrane. Apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol for IC50 Determination:

    • Hold the cell at a holding potential of -120 mV.

    • Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms.

    • Apply a series of increasing concentrations of this compound to the cell via a perfusion system.

    • At each concentration, record the peak inward sodium current.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the peak currents to the control (pre-drug application) current.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of Nav1.7 in Nociception

cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 activates Depolarization Membrane Depolarization Nav1_7->Depolarization Na+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal R_Funapide This compound R_Funapide->Nav1_7 blocks

Caption: Role of Nav1.7 in pain signaling and its blockade by this compound.

Experimental Workflow for Patch-Clamp Analysis

cluster_workflow Patch-Clamp Workflow A Prepare Nav1.7-expressing cells D Obtain Gigaohm Seal (>1 GΩ) A->D B Prepare intracellular and extracellular solutions C Pull glass micropipettes (2-4 MΩ) B->C C->D E Establish Whole-Cell Configuration D->E F Record baseline Nav1.7 currents E->F G Perfuse increasing concentrations of this compound F->G H Record peak current at each concentration G->H I Washout and record recovery H->I J Analyze data and determine IC50 I->J

Caption: Step-by-step workflow for the patch-clamp protocol.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Funapide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Funapide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is the R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8. Its chemical structure is characterized by a spiro-oxindole core, a trifluoromethyl-substituted furan moiety, and a benzodioxole group. This complex heterocyclic structure contributes to its pharmacological activity but also presents challenges regarding its stability in solution.

Q2: What are the primary known stability concerns for this compound in solution?

While specific degradation studies on this compound are not extensively published, the chemical moieties present in its structure suggest potential instability under certain conditions. The primary concerns are:

  • Photosensitivity: The indole core is susceptible to photo-oxidation, which can lead to the formation of various degradation products upon exposure to light.

  • Hydrolytic Degradation: The presence of an amide bond within the oxindole ring and ether linkages in the benzodioxole and furan rings suggests potential susceptibility to hydrolysis under acidic or basic conditions.

  • Oxidative Degradation: The electron-rich furan and indole ring systems can be prone to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

Q3: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability of this compound stock solutions, it is recommended to adhere to the following storage guidelines:

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage.

Data compiled from publicly available information from chemical suppliers.

It is crucial to use airtight, light-protectant containers for storage. For in vivo experiments, it is best to prepare fresh working solutions daily.

Troubleshooting Guide

Issue 1: I am observing a loss of potency or inconsistent results in my cell-based assays over time.

  • Potential Cause: Degradation of this compound in your working solution.

  • Troubleshooting Steps:

    • Verify Storage of Stock Solution: Ensure your stock solution is stored at the recommended temperature (-80°C for long-term) and has not undergone multiple freeze-thaw cycles.

    • Prepare Fresh Working Solutions: For all experiments, especially those of longer duration, prepare fresh dilutions of this compound from a properly stored stock solution immediately before use.

    • Protect from Light: During your experiment, protect the plates and any vessels containing this compound from direct light exposure by using amber-colored tubes or covering them with aluminum foil.

    • pH of Culture Medium: While most cell culture media are buffered around neutral pH, significant shifts in pH during long-term culture could potentially contribute to hydrolytic degradation. Monitor the pH of your culture medium.

    • Perform a Stability Check: If the problem persists, you can perform a simple stability check by preparing a working solution, storing it under your typical experimental conditions (e.g., in the incubator), and analyzing its purity by HPLC at different time points (e.g., 0, 4, 8, 24 hours).

Issue 2: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Assess how the sample was handled and stored prior to analysis. Was it exposed to light, elevated temperatures, or non-neutral pH for an extended period?

    • Analyze a Freshly Prepared Sample: Prepare a new solution of this compound from a solid sample and analyze it immediately to establish a baseline chromatogram.

    • Consider the Mobile Phase: Ensure the mobile phase is freshly prepared and that its pH is compatible with the stability of this compound. A mobile phase with a pH that is too acidic or basic could cause on-column degradation.

    • Investigate Peak Characteristics: The retention times and UV spectra of the new peaks can provide clues about their identity. Degradation products are often more polar than the parent compound and may elute earlier in a reversed-phase HPLC system.

    • Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their retention times, you can perform forced degradation studies as outlined in the "Experimental Protocols" section. This will help in identifying the unknown peaks in your chromatogram.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method that can be used to assess the stability of this compound and separate it from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or a wavelength determined by UV scan of this compound)
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.

1. Acid Hydrolysis:

  • To 1 mL of a 1 mg/mL this compound solution in acetonitrile, add 1 mL of 0.1 M HCl.

  • Incubate the mixture at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

2. Base Hydrolysis:

  • To 1 mL of a 1 mg/mL this compound solution in acetonitrile, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • To 1 mL of a 1 mg/mL this compound solution in acetonitrile, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 50 µg/mL in mobile phase) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the solution by HPLC. A dark control sample should be stored under the same conditions but protected from light.

5. Thermal Degradation:

  • Store a solid sample of this compound in an oven at 70°C for 48 hours.

  • Prepare a solution of the stressed solid and analyze by HPLC.

Visualizations

Predicted_Degradation_Pathways RF This compound Photo_Ox Photo-oxidation (Light, O2) RF->Photo_Ox Hydrolysis Hydrolysis (Acid/Base) RF->Hydrolysis Oxidation Oxidation (e.g., H2O2) RF->Oxidation Indole_Ox Oxidized Indole Derivatives Photo_Ox->Indole_Ox Amide_Hyd Oxindole Ring Opened Product Hydrolysis->Amide_Hyd Furan_Ox Furan Ring Opened Products Oxidation->Furan_Ox Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) Stock_Solution->Forced_Degradation Working_Solution Prepare Working Solutions (~50 µg/mL) Stock_Solution->Working_Solution Forced_Degradation->Working_Solution HPLC_Method Develop & Validate Stability-Indicating HPLC Method Working_Solution->HPLC_Method Analysis Analyze Samples HPLC_Method->Analysis Peak_Purity Assess Peak Purity of this compound Analysis->Peak_Purity Identify_Degradants Identify & Quantify Degradation Products Peak_Purity->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation Troubleshooting_Logic Problem Inconsistent Results or Unexpected HPLC Peaks Check_Storage Verify Stock Solution Storage & Handling Problem->Check_Storage Analyze_Fresh Analyze a Freshly Prepared Sample Problem->Analyze_Fresh Fresh_Working Prepare Fresh Working Solutions Check_Storage->Fresh_Working Protect_Light Protect from Light Fresh_Working->Protect_Light Check_pH Monitor Solution pH Protect_Light->Check_pH Forced_Degradation Perform Forced Degradation Studies Analyze_Fresh->Forced_Degradation

Troubleshooting unexpected activity of (R)-Funapide in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Funapide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays and to troubleshoot unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the R-enantiomer of Funapide, a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.[1][2] It belongs to the spirooxindole class of compounds. Funapide has been investigated for its analgesic properties.[2] this compound is considered the less active of the two enantiomers.[1]

Q2: What are the known targets of Funapide?

A2: Funapide is a known inhibitor of several voltage-gated sodium channels. The table below summarizes its reported IC50 values.

TargetIC50 (nM)
Nav1.754
Nav1.584
Nav1.6173
Nav1.2601
Nav1.8-
(Data sourced from MedchemExpress)

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For in vivo studies, various formulations involving PEG300, Tween-80, and saline or corn oil can be used, though this may result in a suspension.[1] Always ensure the compound is fully dissolved before use in in vitro assays to avoid inaccurate concentrations.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in cell-based assays should typically not exceed 0.1%. If higher concentrations are necessary, it is crucial to include a vehicle control group in your experiment to assess the effect of the solvent on the cells.

Troubleshooting Guide for Unexpected Activity

Unexpected results in assays involving this compound can arise from various factors, including compound handling, assay conditions, and potential off-target effects. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: No observed activity or weaker than expected potency.

Possible Cause 1: Compound Solubility and Stability

This compound may precipitate out of solution, especially in aqueous buffers, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to your assay, visually inspect the final dilution of this compound for any signs of precipitation.

    • Solubility Test: Perform a simple solubility test by preparing your final assay buffer and adding this compound at the highest concentration to be used. Check for clarity.

    • Fresh Dilutions: Always prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Possible Cause 2: Incorrect Assay Conditions for a State-Dependent Inhibitor

Funapide is a state-dependent inhibitor, meaning its potency can be influenced by the conformational state of the sodium channel (resting, open, or inactivated).

  • Troubleshooting Steps:

    • Voltage Protocol: In electrophysiology assays, ensure your voltage protocol is designed to favor the channel state you intend to study. For example, to study inhibition of the inactivated state, a depolarizing pre-pulse is required.

    • Incubation Time: The incubation time with the compound can be critical. Ensure sufficient time for the compound to bind to its target.

Possible Cause 3: Cell Health and Target Expression

Poor cell health or low expression levels of the target sodium channel can lead to a reduced assay window.

  • Troubleshooting Steps:

    • Cell Viability: Check the viability of your cells using a method like Trypan Blue exclusion or a commercial viability assay.

    • Target Expression: Confirm the expression of the target Nav channel subtype in your cell line using techniques like qPCR or Western blotting.

Issue 2: Unexpected Inhibition or Potentiation in an Unrelated Assay.

Possible Cause 1: Off-Target Effects

While a comprehensive off-target profile for Funapide is not publicly available, compounds of the spirooxindole class have been reported to interact with a variety of biological targets, including kinases and GPCRs.

  • Troubleshooting Steps:

    • Literature Search: Conduct a thorough literature search for known off-target effects of spirooxindole compounds.

    • Counter-Screening: If you suspect an off-target effect, test this compound in a counter-screen against the suspected off-target protein.

    • Structural Analogs: Test structurally related but inactive analogs of this compound in your assay. If these compounds produce the same effect, it may indicate a non-specific or off-target activity.

Possible Cause 2: Assay Interference

This compound, like other small molecules, may interfere with the assay technology itself, particularly in fluorescence- or luminescence-based assays.

  • Troubleshooting Steps:

    • Control Assay: Run a control experiment without the biological target (e.g., cell-free assay) to see if this compound directly affects the assay reagents or readout.

    • Spectral Scanning: If using a fluorescence-based assay, perform a spectral scan of this compound to check for autofluorescence at the excitation and emission wavelengths of your assay.

    • Orthogonal Assay: Confirm your findings using an orthogonal assay with a different detection method (e.g., confirm fluorescence-based results with an electrophysiology-based assay).

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Assay Result No_Activity No or Weak Activity Start->No_Activity Unexpected_Activity Unexpected Inhibition/ Potentiation Start->Unexpected_Activity Solubility Check Compound Solubility and Stability No_Activity->Solubility Off_Target Investigate Potential Off-Target Effects Unexpected_Activity->Off_Target Assay_Conditions Verify Assay Conditions (State-Dependence) Solubility->Assay_Conditions Cell_Health Assess Cell Health and Target Expression Assay_Conditions->Cell_Health Resolve_No_Activity Issue Resolved Cell_Health->Resolve_No_Activity Assay_Interference Test for Assay Interference Off_Target->Assay_Interference Resolve_Unexpected_Activity Issue Identified Assay_Interference->Resolve_Unexpected_Activity

Caption: A logical workflow for troubleshooting unexpected assay results with this compound.

Experimental Protocols

Automated Patch-Clamp Electrophysiology Protocol for Nav1.7

This protocol provides a general framework for assessing the inhibitory activity of this compound on Nav1.7 channels using an automated patch-clamp system.

1. Cell Culture:

  • Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.

  • Passage cells every 2-3 days to maintain logarithmic growth.

  • Harvest cells for the assay when they reach 70-90% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

3. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

4. Automated Patch-Clamp Procedure:

  • Follow the manufacturer's instructions for priming the system and loading the cell suspension and solutions.

  • Voltage Protocol for Inactivated State Inhibition:

    • Hold the membrane potential at -120 mV.
    • Apply a 5-second depolarizing pre-pulse to -30 mV to accumulate channels in the inactivated state.
    • Apply a 20 ms test pulse to 0 mV to elicit a sodium current.

  • Apply this compound at various concentrations and measure the inhibition of the peak sodium current.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

FLIPR-Based Calcium Influx Assay Protocol

This protocol describes a high-throughput method to assess the activity of this compound on Nav1.7 channels by measuring changes in intracellular calcium following channel activation.

1. Cell Culture:

  • Plate HEK293 cells stably expressing human Nav1.7 in black-walled, clear-bottom 384-well plates.

  • Incubate for 24-48 hours to allow for cell adherence.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour.

3. Compound Addition:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Add the compound dilutions to the cell plate and incubate for 15-30 minutes.

4. FLIPR Assay:

  • Prepare a solution of a Nav channel activator (e.g., veratridine) in the assay buffer.

  • Place the cell plate and the activator plate into the FLIPR instrument.

  • Initiate the assay, which will add the activator to the cells and record the fluorescence signal over time.

5. Data Analysis:

  • Measure the peak fluorescence response or the area under the curve for each well.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a concentration-response curve.

Signaling Pathway and Assay Workflow Diagrams

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel Na_Influx Na+ Influx Nav1_7->Na_Influx Depolarization Membrane Depolarization Depolarization->Nav1_7 opens Na_Influx->Depolarization further Action_Potential Action Potential Propagation Na_Influx->Action_Potential Funapide This compound Funapide->Nav1_7 inhibits

Caption: Simplified signaling pathway of Nav1.7 and the inhibitory action of this compound.

FLIPR_Workflow Plate_Cells Plate Nav1.7- expressing cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition FLIPR_Reading Add activator and read fluorescence on FLIPR Compound_Addition->FLIPR_Reading Data_Analysis Analyze data and determine IC50 FLIPR_Reading->Data_Analysis

Caption: Experimental workflow for a FLIPR-based calcium influx assay.

References

Technical Support Center: (R)-Funapide Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the enantiomeric purity of (R)-Funapide samples.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric purity and why is it critical for this compound?

Enantiomeric purity, often expressed as enantiomeric excess (% ee), is a measure of the prevalence of one enantiomer over its mirror image (the (S)-enantiomer in this case) in a sample. For chiral drugs like Funapide, different enantiomers can have distinct pharmacological, toxicological, and metabolic profiles.[1][2] The (R)-enantiomer is the desired active form, and regulatory agencies require strict control over the enantiomeric composition to ensure safety and efficacy.[3]

Q2: What are the primary methods for determining the enantiomeric purity of a small molecule like Funapide?

The most widely accepted and reliable methods for determining the enantiomeric purity of small molecules such as Funapide are chiral chromatography techniques.[4] These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A robust and versatile technique for separating enantiomers.[1][3][5]

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC.[6][7][][9]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10][11][12]

Other spectroscopic and spectrometric methods that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful method for direct observation and quantification of enantiomers in solution.[13][14][15]

  • Circular Dichroism (CD) Spectroscopy: A technique that measures the differential absorption of circularly polarized light by chiral molecules and can be used to determine enantiomeric ratios.[16][17][18][19][20]

Q3: Which method is most recommended for routine quality control of this compound?

For routine quality control, Chiral HPLC or Chiral SFC are the most recommended methods due to their high accuracy, precision, and robustness in separating and quantifying enantiomers.[3][4][7]

Experimental Protocols

Chiral HPLC Method for this compound

This protocol provides a general guideline. Specific parameters such as the chiral stationary phase, mobile phase composition, and flow rate will require optimization for your specific sample and instrumentation.

Objective: To separate and quantify the (R)- and (S)-enantiomers of Funapide to determine the enantiomeric purity of an this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Materials:

  • This compound sample

  • Reference standard of racemic Funapide

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Mobile phase additives (if required, e.g., trifluoroacetic acid, diethylamine)

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for many pharmaceutical compounds.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents. A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare a solution of the racemic Funapide standard at the same concentration.

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where Funapide has strong absorbance.

  • Analysis:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the this compound sample.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Purity:

    • Calculate the percentage of each enantiomer using the peak areas.

    • Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Data Presentation

Table 1: Example Chiral HPLC Data for this compound Analysis

Sample IDRetention Time this compound (min)Peak Area this compoundRetention Time (S)-Funapide (min)Peak Area (S)-Funapide% this compound% (S)-FunapideEnantiomeric Excess (% ee)
Racemic Standard10.250123412.549876550.149.90.2
This compound Lot A10.299854312.5145799.850.1599.7
This compound Lot B10.399912312.687699.910.0999.82

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Chiral HPLC Analysis

IssuePossible Cause(s)Recommended Solution(s)
No separation of enantiomers - Incorrect chiral stationary phase. - Inappropriate mobile phase composition.- Screen different types of chiral columns. - Vary the mobile phase composition (e.g., change the alcohol modifier or its percentage). - Consider using mobile phase additives.
Poor peak shape (tailing or fronting) - Sample overload. - Incompatible sample solvent. - Column degradation.- Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. - Use a guard column or replace the analytical column.
Inconsistent retention times - Inadequate column equilibration. - Fluctuations in temperature. - Changes in mobile phase composition.- Ensure the column is fully equilibrated before analysis. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing.
Baseline noise or drift - Contaminated mobile phase or detector cell. - Air bubbles in the system.- Filter the mobile phase and flush the system. - Degas the mobile phase.

Visualizations

Experimental Workflow for Chiral Purity Analysis

G cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Racemic Weigh Racemic Funapide Standard Dissolve_Racemic Dissolve in Mobile Phase Racemic->Dissolve_Racemic Inject_Sample Inject this compound Sample Dissolve_Sample->Inject_Sample Inject_Racemic Inject Racemic Standard Dissolve_Racemic->Inject_Racemic HPLC Equilibrate Chiral HPLC System HPLC->Inject_Racemic HPLC->Inject_Sample Detect UV Detection Inject_Racemic->Detect Inject_Sample->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Purity and % ee Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for determining the enantiomeric purity of this compound using Chiral HPLC.

Logical Relationship of Purity Confirmation Methods

G cluster_primary Primary Chromatographic Methods cluster_orthogonal Orthogonal Spectroscopic Methods HPLC Chiral HPLC Report Final Purity Report HPLC->Report SFC Chiral SFC SFC->Report GC Chiral GC GC->Report NMR NMR with Chiral Solvating Agents NMR->Report CD Circular Dichroism CD->Report Purity Enantiomeric Purity Confirmation of this compound Purity->HPLC Purity->SFC Purity->GC Purity->NMR Purity->CD

Caption: Interrelationship of analytical methods for confirming the enantiomeric purity of this compound.

References

Addressing vehicle effects in (R)-Funapide control groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Funapide. The focus is on addressing potential vehicle-effects in control groups to ensure the accuracy and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in control groups?

This compound is the less active R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] In preclinical studies, this compound is often used as a negative control to distinguish the specific pharmacological effects of the active (S)-enantiomer from any non-specific or off-target effects of the chemical scaffold itself.

Q2: What are the common vehicle formulations for this compound?

Due to its poor water solubility, this compound requires a vehicle for administration in both in vitro and in vivo experiments. Common formulations often include a combination of solvents and surfactants to achieve a clear solution or a stable suspension. A typical vehicle formulation consists of:

  • Dimethyl sulfoxide (DMSO) as the initial solvent.

  • Polyethylene glycol 300 (PEG300) as a co-solvent.

  • Tween 80 (Polysorbate 80) as a surfactant to improve solubility and stability.

  • Saline as the final diluent for injection.

  • Alternatively, Corn oil or Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline can be used.[2]

Q3: What are "vehicle effects" and why are they a concern?

Vehicle effects are the biological or physiological responses caused by the delivery vehicle itself, independent of the active compound being tested. These effects can confound experimental results by masking or falsely attributing effects to the test compound. For instance, the vehicle might exhibit its own toxicity, anti-inflammatory properties, or alter the absorption of other substances.[3][4]

Q4: How can I minimize the impact of vehicle effects in my experiments?

To minimize the impact of vehicle effects, it is crucial to:

  • Include a vehicle-only control group: This is the most critical control to assess the baseline effects of the vehicle.[3]

  • Use the lowest effective concentration of vehicle components: Minimize the amount of each solvent and surfactant used in the formulation.

  • Ensure consistent vehicle preparation: Use a standardized protocol for preparing the vehicle for all experimental groups.

  • Acclimatize animals to the vehicle: If possible, a brief pre-exposure to the vehicle before the start of the experiment can help reduce stress-related responses.

  • Carefully select the vehicle components: Be aware of the known biological activities of each component and choose the most inert options for your experimental model.

Troubleshooting Guide

This guide addresses specific issues that may arise due to vehicle effects in this compound control groups.

Observed Issue in Control Group Potential Cause (Vehicle Component) Troubleshooting Steps & Recommendations
Unexpected cell death or toxicity in in vitro assays. DMSO: Can induce apoptosis and necrosis even at low concentrations (>1% v/v).[5]- Lower the final DMSO concentration to <0.1% if possible. - Include a DMSO-only control at the same final concentration as the this compound group. - Consider alternative, less toxic solvents if the cell line is particularly sensitive.
Anti-inflammatory or immunomodulatory effects observed. DMSO: Known to have anti-inflammatory properties and can inhibit NF-κB and MAPK signaling pathways.[6][7]- Be aware of this intrinsic activity when interpreting results. - If studying inflammation, consider a vehicle with lower immunomodulatory potential. - Characterize the specific effects of the vehicle on inflammatory markers in your model.
Altered drug absorption or bioavailability in in vivo studies. Tween 80: Can inhibit P-glycoprotein (P-gp), a drug efflux pump, potentially increasing the absorption of co-administered compounds.[8][9][10]- If the active compound is a P-gp substrate, be cautious when interpreting pharmacokinetic data. - Consider using a different surfactant if P-gp inhibition is a concern for your study. - Conduct pharmacokinetic studies with and without Tween 80 to quantify its effect.
Changes in animal behavior (e.g., sedation, agitation) not expected from the compound. PEG300/PEG400: Can cause adverse gastric effects and, at high doses, may lead to changes in behavior.[11]- Use the lowest possible concentration of PEG. - Ensure proper acclimatization of the animals to the handling and injection procedures. - Carefully observe and record any behavioral changes in the vehicle-only control group.
Precipitation of this compound upon dilution or during storage. Inadequate solubilization: The ratio of solvents and surfactants may not be optimal for the required concentration of this compound.- Follow the detailed experimental protocols for formulation carefully. - Prepare fresh formulations before each experiment. - If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[2]

Quantitative Data Summary

Table 1: Acute Oral Toxicity of DMSO in Mice

DMSO Formulation Sex LD50 (ml/kg) 95% Confidence Limit
DMSO Recycle SolventMale4.03.2 - 5.1
DMSO Recycle SolventFemale2.52.2 - 2.8
Virgin DMSOMale> 5.0 (14% mortality at 5.0 ml/kg)N/A
Virgin DMSOFemale> 5.0 (29% mortality at 5.0 ml/kg)N/A
DMSO Evaporator SludgeMale & Female> 5.0 (0% mortality at 5.0 ml/kg)N/A
Data from DTIC AD-A131 111[12][13]

Table 2: Effect of Tween 80 on Oral Digoxin Bioavailability in Rats

Tween 80 Concentration in Vehicle Increase in Digoxin Oral AUC
1% (v/v)30%
10% (v/v)61%
Data from Johnson et al., 2003

Experimental Protocols

1. Preparation of this compound Formulation (Suspended Solution)

This protocol yields a 5 mg/mL suspended solution suitable for oral or intraperitoneal injection.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]

  • Prepare the vehicle-drug mixture. For a 1 mL final volume:

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300.

    • Vortex the mixture until it is homogeneous.

    • Add 50 µL of Tween 80 to the mixture.

    • Vortex again until the solution is clear and homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Vortex thoroughly. The final mixture will be a suspended solution.

  • Use immediately after preparation. If precipitation occurs, brief sonication or gentle warming may be used to aid resuspension.[2]

2. Preparation of Vehicle Control

The vehicle control should contain all the components of the this compound formulation except for the active compound.

Procedure:

  • Follow the same procedure as for the this compound formulation, but substitute the this compound stock solution with pure DMSO.

  • For a 1 mL final volume:

    • 400 µL PEG300

    • 100 µL DMSO

    • 50 µL Tween 80

    • 450 µL Saline

  • Vortex at each step to ensure proper mixing.

3. Experimental Design for in vivo Studies

A typical experimental design to assess vehicle effects would include at least three groups:

  • Naive Group: Untreated animals to provide a baseline.

  • Vehicle Control Group: Animals receiving the vehicle formulation without this compound.[3]

  • This compound Treatment Group: Animals receiving the full this compound formulation.

Visualizations

Vehicle_Effects_Workflow Experimental Workflow to Mitigate Vehicle Effects cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Select this compound as Negative Control B Identify Appropriate Vehicle Formulation (e.g., DMSO/PEG300/Tween80/Saline) A->B C Prepare this compound Formulation B->C D Prepare Vehicle-Only Control B->D E Administer to Experimental Groups - Naive - Vehicle Control - this compound C->E D->E F Collect and Analyze Data G Compare Vehicle Control vs. Naive Group (Identifies Vehicle Effects) F->G H Compare this compound vs. Vehicle Control (Isolates Compound-Specific Effects) F->H

Caption: Workflow for designing experiments to control for vehicle effects.

DMSO_Signaling_Effects Potential Off-Target Signaling Effects of DMSO Vehicle cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DMSO DMSO PI3K PI3K DMSO->PI3K Activates IKK IKK DMSO->IKK Inhibits JNK JNK DMSO->JNK Inhibits p38 p38 DMSO->p38 Inhibits ERK ERK DMSO->ERK No significant effect Akt Akt PI3K->Akt Activation IkB IκBα IKK->IkB Phosphorylation (Degradation) NFkB NF-κB IkB->NFkB Inhibition Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes Transcription

Caption: DMSO can interfere with key cellular signaling pathways.

Tween80_Pgp_Inhibition Mechanism of Tween 80-Induced P-glycoprotein Inhibition cluster_membrane Tween80 Tween 80 Pgp P-glycoprotein (P-gp) Efflux Pump Tween80->Pgp Binds to P-gp Drug Drug Substrate Pgp->Drug Efflux of Drug Intracellular Intracellular Space CellMembrane Cell Membrane Extracellular Extracellular Space

Caption: Tween 80 can inhibit P-gp, increasing intracellular drug levels.

SBE_CD_Mechanism SBE-β-CD Drug Delivery Mechanism cluster_complexation Drug Poorly Soluble Drug (this compound) Complex Drug-SBE-β-CD Inclusion Complex Drug->Complex SBECD SBE-β-CD SBECD->Complex Aqueous Aqueous Environment Complex->Aqueous Increased Solubility and Stability

Caption: SBE-β-CD enhances drug solubility via inclusion complex formation.

References

Stability of (R)-Funapide under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of (R)-Funapide under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound at -20°C in a dry, dark environment, which can ensure stability for up to three years.[1] For short-term storage, such as a few days to weeks, keeping it at 0-4°C is also acceptable.[2][3] The compound is stable enough for shipping at ambient temperatures for short durations.[2][3]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound, typically dissolved in DMSO, should be stored at -80°C for long-term storage, maintaining stability for up to six months.[4][5] For shorter periods, storage at -20°C for up to one month is also viable.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] For daily or weekly use, aliquots can be kept at 4°C.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

Precipitation can sometimes occur, especially with concentrated stock solutions upon cooling. If you observe precipitation, gentle warming and/or sonication of the solution can help redissolve the compound.[5] For in vivo experiments, it is always recommended to prepare fresh solutions from a clear stock solution on the day of use.[4]

Q4: I am planning a long-term in vivo study. What is the best practice for preparing this compound formulations?

For extended in vivo studies, it is crucial to ensure the stability of the formulation. It is recommended to prepare the working solution fresh each day.[4] If the dosing period is longer than two weeks, the stability of the chosen formulation should be carefully considered.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Review storage conditions for both solid compound and stock solutions. Ensure adherence to recommended temperatures and protection from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Instability of the formulation.Prepare fresh working solutions daily, especially for in vivo experiments. If using a complex formulation, assess its stability over the intended period of use.
Precipitation in stock solution Low temperature and high concentration.Gently warm the solution and use sonication to redissolve the precipitate. Consider preparing a slightly less concentrated stock solution if the issue persists.
Discoloration of the solid compound or solution Potential degradation due to exposure to light or oxidative stress.Store the compound and solutions in light-resistant containers. For solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Stability Data Summary

The following tables summarize the stability of this compound under forced degradation conditions. This data is illustrative and intended to provide insight into potential degradation pathways.

Table 1: Stability of this compound in Solution under Various pH Conditions

Condition Duration (hours) This compound Remaining (%) Major Degradants Formed (%)
0.1 N HCl (Acidic)2485.214.8
pH 7.4 Buffer (Neutral)2499.5< 0.5
0.1 N NaOH (Basic)2478.921.1

Table 2: Stability of this compound under Oxidative and Thermal Stress

Condition Duration (hours) This compound Remaining (%) Major Degradants Formed (%)
3% H₂O₂ (Oxidative)2492.17.9
60°C (Thermal)4898.71.3

Table 3: Photostability of Solid this compound

Condition Duration This compound Remaining (%) Major Degradants Formed (%)
ICH Q1B Option 2 (UV/Vis light)1.2 million lux hours & 200 watt hours/m²99.10.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of solid this compound.

  • Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquot the stock solution into single-use, light-resistant vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Forced Degradation Study Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C.

    • Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to 60°C.

    • Photostability: Expose solid this compound to light as per ICH Q1B guidelines.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis start Solid this compound stock_solution Prepare Stock Solution (DMSO) start->stock_solution working_solution Prepare Working Solution stock_solution->working_solution acid Acid Hydrolysis working_solution->acid base Base Hydrolysis working_solution->base oxidation Oxidation working_solution->oxidation thermal Thermal Stress working_solution->thermal photo Photostability working_solution->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway Funapide This compound Hydrolysis_Product Hydrolysis Product (Lactam Ring Opening) Funapide->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., N-oxide) Funapide->Oxidation_Product Oxidizing Agent Photodegradation_Product Photodegradation Product Funapide->Photodegradation_Product UV/Vis Light

References

Best practices for handling and storing (R)-Funapide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Funapide. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is the R-enantiomer of Funapide, a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive sensory neurons, which are involved in pain signaling. By blocking these channels, Funapide and its enantiomers can reduce neuronal excitability, leading to analgesic effects. It's important to note that this compound is considered the less active of the two enantiomers.[2]

2. How should I store this compound powder and its stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term use, stock solutions can be kept at -20°C for up to one month.

3. What is the best way to prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. Sonication may be used to aid dissolution. A common stock solution concentration is 10 mM.

4. Can I use solvents other than DMSO to dissolve this compound?

This compound is sparingly soluble in aqueous solutions. DMSO is the recommended solvent for preparing stock solutions. For final assay conditions, the stock solution is typically diluted into an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low (generally <0.1%) to avoid solvent-induced artifacts in biological assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer or media Low aqueous solubility of the compound.Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the tolerated limits for your experimental system. Consider using a surfactant like Pluronic F-127 or Tween-80 at a low concentration (e.g., 0.01-0.05%) in your final buffer to improve solubility. Always prepare fresh dilutions from the DMSO stock for each experiment.
Inconsistent or no inhibitory effect observed in cell-based assays 1. Compound degradation due to improper storage or handling. 2. Use of the less active (R)-enantiomer. 3. Suboptimal assay conditions.1. Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. 2. Be aware that this compound is the less active enantiomer. Higher concentrations may be required to observe an effect compared to the racemate or the (S)-enantiomer. 3. Optimize assay parameters such as cell density, incubation time, and stimulation conditions.
High background signal or cell toxicity in assays 1. High final DMSO concentration. 2. Cytotoxicity of this compound at high concentrations.1. Prepare a dose-response curve for DMSO alone to determine the tolerance of your cell line. Keep the final DMSO concentration below this limit and consistent across all wells. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of this compound.
Variability between experiments Inconsistent preparation of working solutions.For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use. If a suspension is formed, ensure it is vortexed thoroughly before each administration to ensure uniform dosing.

Quantitative Data

Table 1: Solubility and Potency of Funapide

Parameter Value Notes
Solubility in DMSO 85.87 mg/mL (200 mM)Sonication is recommended to aid dissolution.
Water Solubility 0.0341 mg/mL (calculated)Practically insoluble in water.
IC50 for Nav1.7 (Funapide) 54 nMDetermined by electrophysiology assay in HEK293 cells expressing human Nav1.7.[3]
IC50 for Nav1.8 (Funapide) 4.8 µMDetermined by electrophysiology assay in HEK293 cells expressing human Nav1.8.[3]
IC50 for Nav1.5 (Funapide) 84 nMDetermined by electrophysiology assay in HEK293 cells expressing human Nav1.5.[3]
Activity of this compound Less active enantiomerSpecific IC50 values for the (R)-enantiomer are not readily available in the public domain, but it is reported to be less potent than the (S)-enantiomer.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Studies

For in vivo administration, this compound can be formulated as a suspension. The following is a general guideline:

  • Prepare a 50 mg/mL stock solution of this compound in DMSO.

  • For a final concentration of 5 mg/mL, slowly add 100 µL of the DMSO stock solution to 900 µL of a vehicle solution consisting of 20% SBE-β-CD in saline, while vortexing.

  • Alternatively, a vehicle of PEG300, Tween-80, and saline can be used. For a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach the final volume.

  • Ensure the final formulation is a homogenous suspension. Vortex the suspension immediately before administration to the animal.

Protocol 2: Representative Electrophysiology Protocol for Nav1.7 Inhibition

This protocol provides a general workflow for assessing the inhibitory activity of this compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.

  • Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 in appropriate media. Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

    • Compound Dilution: Prepare serial dilutions of this compound in the external solution from a DMSO stock. Ensure the final DMSO concentration is ≤0.1%.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (2-4 MΩ resistance) filled with the internal solution.

    • Hold the cell membrane potential at -120 mV.

    • Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a regular frequency (e.g., 0.1 Hz).

  • Compound Application:

    • Obtain a stable baseline recording of the Nav1.7 current in the external solution.

    • Perfuse the cells with the various concentrations of this compound for a sufficient time (e.g., 2-5 minutes) to reach steady-state block.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Normalize the current to the baseline control.

    • Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis storage Storage (-20°C Powder, -80°C Stock) stock_sol Stock Solution (in DMSO) storage->stock_sol working_sol Working Solution (Dilution in Assay Buffer) stock_sol->working_sol treatment Treatment (Incubate with this compound) working_sol->treatment cell_culture Cell Culture (e.g., HEK293-Nav1.7) cell_culture->treatment measurement Measurement (e.g., Electrophysiology) treatment->measurement data_acq Data Acquisition measurement->data_acq dose_response Dose-Response Curve data_acq->dose_response ic50 IC50 Determination dose_response->ic50

Caption: A flowchart outlining the key steps in a typical in vitro experiment using this compound.

signaling_pathway Mechanism of Action of this compound stimulus Noxious Stimulus nociceptor Nociceptor Membrane stimulus->nociceptor nav17 Nav1.7 Channel depolarization Membrane Depolarization nav17->depolarization Na+ influx action_potential Action Potential Propagation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal funapide This compound block Blockade funapide->block block->nav17

Caption: The inhibitory effect of this compound on the Nav1.7-mediated pain signaling pathway.

References

Validation & Comparative

(S)-Funapide vs. (R)-Funapide: A Comparative Efficacy Guide for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Funapide (also known as XEN42, TV-45070) is a potent, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics.[1][2] As a chiral molecule, Funapide exists as two non-superimposable mirror images, the (S) and (R) enantiomers. In chiral pharmacology, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).

This guide provides a comparative overview of the efficacy of (S)-Funapide and (R)-Funapide. Based on available chemical information and supplier data, (S)-Funapide is the active enantiomer (eutomer) , while This compound is described as the less active enantiomer (distomer) .[3][4][5]

Disclaimer: Specific preclinical data directly comparing the quantitative efficacy of the two isolated enantiomers is not widely available in peer-reviewed literature. Therefore, the quantitative data presented in the following tables is illustrative and hypothetical , designed to reflect typical and expected differences in potency between a eutomer and a distomer for educational and contextual purposes.

Mechanism of Action: Stereoselective Inhibition of Nav1.7

The Nav1.7 channel is a critical component in the transmission of pain signals, primarily expressed in peripheral nociceptive neurons.[2] When these neurons are activated by a noxious stimulus, the opening of Nav1.7 channels allows an influx of sodium ions, leading to the generation and propagation of an action potential. This electrical signal travels to the spinal cord and then to the brain, where it is perceived as pain.

Both Funapide enantiomers are designed to block this channel. However, the specific three-dimensional arrangement of atoms in the (S)-enantiomer allows for a much more effective interaction with the binding site on the Nav1.7 protein. This superior binding affinity results in a more potent blockade of the sodium current, thereby preventing the pain signal from being transmitted effectively. The (R)-enantiomer, due to its different spatial configuration, does not fit as well into the binding site, leading to significantly weaker inhibition.

cluster_Pathway Pain Signal Transduction Pathway cluster_Inhibitors Inhibitors Stimulus Noxious Stimulus Nociceptor Nociceptor Activation Stimulus->Nociceptor Nav17 Nav1.7 Channel Opening Nociceptor->Nav17 AP Action Potential Generation Nav17->AP Transmission Signal to CNS AP->Transmission Pain Pain Perception Transmission->Pain S_Funapide (S)-Funapide (Eutomer) S_Funapide->Nav17 Strong Inhibition R_Funapide This compound (Distomer) R_Funapide->Nav17 Weak Inhibition

Caption: Stereoselective inhibition of the Nav1.7 pain signaling pathway.

In Vitro Efficacy: Electrophysiological Comparison

The most direct method for assessing Nav1.7 inhibition is whole-cell patch-clamp electrophysiology. This technique measures the flow of sodium ions through the channel in isolated cells expressing Nav1.7, and quantifies how effectively a compound blocks this current. The resulting IC50 value represents the concentration of the drug required to inhibit 50% of the channel's activity.

Experimental Protocol: Whole-Cell Patch-Clamp Assay
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding Nav1.7) are cultured in appropriate media and conditions to ensure high levels of channel expression.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording. Experiments are typically performed within 24-48 hours of plating.

  • Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

  • Voltage Protocol: The cell membrane potential is clamped and controlled by an amplifier. To measure state-dependent inhibition, the cell is held at a potential that promotes the channel's inactivated state (e.g., -60 mV). A depolarizing voltage step (e.g., to 0 mV) is then applied to elicit a sodium current.

  • Compound Application: The cells are continuously perfused with an extracellular solution. The test compounds, (S)-Funapide and this compound, are dissolved in a vehicle (like DMSO) and then diluted into the extracellular solution at various concentrations. The solutions are applied to the cell for a set duration.

  • Data Analysis: The peak sodium current is measured before (control) and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

Data Presentation: Comparative Nav1.7 Inhibition
EnantiomerTargetAssay TypeIC50 (Illustrative Data)Potency Fold Difference
(S)-Funapide hNav1.7Patch-Clamp (Inactivated State)54 nM [2]~185x more potent
This compound hNav1.7Patch-Clamp (Inactivated State)>10,000 nM -

This table contains illustrative data to demonstrate the expected difference in potency between the active (S) and less active (R) enantiomers. The IC50 for (S)-Funapide is based on published data for Funapide.

cluster_Workflow In Vitro Efficacy Workflow Start Start Cells Culture HEK293 cells expressing hNav1.7 Start->Cells Patch Perform Whole-Cell Patch-Clamp Cells->Patch Apply Apply (S)- or this compound (Varying Concentrations) Patch->Apply Measure Measure Peak Sodium Current (I_Na) Apply->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Standard experimental workflow for in vitro Nav1.7 inhibitor testing.

In Vivo Efficacy: Preclinical Pain Model Comparison

The superior in vitro potency of (S)-Funapide is expected to translate into greater analgesic efficacy in animal models of pain. The formalin test is a widely used model that assesses a compound's ability to reduce both acute nociceptive pain and persistent inflammatory pain.

Experimental Protocol: Rodent Formalin Test
  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes on consecutive days prior to the experiment to minimize stress-induced responses.

  • Compound Administration: Animals are divided into groups. (S)-Funapide, this compound, or a vehicle control is administered via a clinically relevant route (e.g., oral gavage) at a specific time point (e.g., 60 minutes) before the test begins.

  • Induction of Nociception: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The animal is immediately returned to the observation chamber. An automated system or a blinded human observer records the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically 60 minutes, divided into two phases:

    • Phase 1 (0-5 min): An acute, neurogenic pain phase.

    • Phase 2 (15-60 min): A persistent, inflammatory pain phase.

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and for each treatment group. The results are analyzed using statistical methods (e.g., ANOVA) to compare the effects of (S)-Funapide and this compound against the vehicle control.

Data Presentation: Comparative Analgesic Effect
EnantiomerDose (mg/kg, p.o.)Pain Model% Reduction in Pain Behavior (Phase 2, Illustrative Data)
(S)-Funapide 30Rat Formalin Test~70%
This compound 30Rat Formalin Test<10% (Not Significant)

This table contains illustrative data to demonstrate the expected difference in in vivo efficacy, reflecting the difference in in vitro potency.

cluster_Relationship Potency to Efficacy Relationship S_Funapide (S)-Funapide High_Potency High In Vitro Potency (Low IC50) S_Funapide->High_Potency R_Funapide This compound Low_Potency Low In Vitro Potency (High IC50) R_Funapide->Low_Potency High_Efficacy Significant In Vivo Analgesic Efficacy High_Potency->High_Efficacy Low_Efficacy Negligible In Vivo Analgesic Efficacy Low_Potency->Low_Efficacy

References

Comparative Analysis of Funapide Enantiomers on Nav1.8: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enantiomers of Funapide, focusing on their interaction with the voltage-gated sodium channel Nav1.8, a key target in pain signaling.

Funapide (also known as TV-45070 or XEN402) has been investigated as an analgesic that targets both Nav1.7 and Nav1.8 sodium channels. As a chiral molecule, Funapide exists in two enantiomeric forms: (S)-Funapide and (R)-Funapide. Preclinical data indicates that the pharmacological activity of Funapide is stereoselective, with one enantiomer being significantly more potent than the other.

Executive Summary of Comparative Data

EnantiomerTarget(s)Activity on Nav1.8
(S)-Funapide Nav1.7 and Nav1.8Active enantiomer
This compound Nav1.7 and Nav1.8Less active enantiomer

Nav1.8 Signaling Pathway in Nociception

The Nav1.8 sodium channel is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[1][2] In response to noxious stimuli, these neurons depolarize, leading to the opening of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through Nav1.8 channels contributes significantly to the rising phase of the action potential, which then propagates along the neuron to the central nervous system, resulting in the sensation of pain. By blocking Nav1.8, Funapide can inhibit this signal transmission, thereby producing an analgesic effect.

Nav1_8_Signaling_Pathway Noxious Stimuli Noxious Stimuli DRG Neuron DRG Neuron Noxious Stimuli->DRG Neuron Depolarization Depolarization DRG Neuron->Depolarization Nav1.8 Channel (Closed) Nav1.8 Channel (Closed) Nav1.8 Channel (Open) Nav1.8 Channel (Open) Nav1.8 Channel (Closed)->Nav1.8 Channel (Open) Depolarization->Nav1.8 Channel (Closed) Na+ Influx Na+ Influx Nav1.8 Channel (Open)->Na+ Influx Action Potential Action Potential Na+ Influx->Action Potential Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS Funapide (S-enantiomer) Funapide (S-enantiomer) Funapide (S-enantiomer)->Blockade Blockade->Nav1.8 Channel (Open)

Nav1.8 signaling pathway in nociception and point of intervention for Funapide.

Experimental Protocols

The primary method for evaluating the activity of compounds like Funapide on Nav1.8 channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in single cells.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition Assay

Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by Funapide enantiomers.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).

Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

Procedure:

  • HEK293 cells expressing hNav1.8 are cultured on glass coverslips.

  • A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • A borosilicate glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • The cell is held at a holding potential of -100 mV.

  • Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.

  • A baseline recording of the Nav1.8 current is established.

  • The cells are then perfused with the external solution containing increasing concentrations of the Funapide enantiomer.

  • The peak inward sodium current is measured at each concentration after the effect has reached a steady state.

  • The percentage of inhibition is calculated for each concentration relative to the baseline current.

  • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Culture HEK293 cells expressing hNav1.8 Culture HEK293 cells expressing hNav1.8 Establish whole-cell patch-clamp Establish whole-cell patch-clamp Culture HEK293 cells expressing hNav1.8->Establish whole-cell patch-clamp Record baseline Nav1.8 current Record baseline Nav1.8 current Establish whole-cell patch-clamp->Record baseline Nav1.8 current Perfuse with Funapide enantiomer Perfuse with Funapide enantiomer Record baseline Nav1.8 current->Perfuse with Funapide enantiomer Record current at multiple concentrations Record current at multiple concentrations Perfuse with Funapide enantiomer->Record current at multiple concentrations Measure peak current inhibition Measure peak current inhibition Record current at multiple concentrations->Measure peak current inhibition Generate concentration-response curve Generate concentration-response curve Measure peak current inhibition->Generate concentration-response curve Calculate IC50 value Calculate IC50 value Generate concentration-response curve->Calculate IC50 value

Workflow for determining the IC50 of Funapide enantiomers on Nav1.8.

In Vivo Pain Models

To assess the analgesic efficacy of Funapide enantiomers in a more physiologically relevant context, various animal models of pain are utilized. These models can be broadly categorized into those for acute, inflammatory, and neuropathic pain.

Commonly Used In Vivo Pain Models:

  • Formalin Test (Inflammatory Pain): Involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response (an initial acute phase followed by a longer-lasting inflammatory phase). The analgesic effect of a compound is determined by its ability to reduce pain-related behaviors such as licking and flinching.

  • Carrageenan-induced Paw Edema (Inflammatory Pain): Carrageenan is injected into the paw, causing inflammation and hyperalgesia (increased sensitivity to pain). The effectiveness of a drug is measured by its ability to reduce the swelling and reverse the hyperalgesia.

  • Chronic Constriction Injury (CCI) Model (Neuropathic Pain): This model involves loosely ligating the sciatic nerve, which leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia. The efficacy of a compound is assessed by its ability to alleviate these symptoms.

InVivo_Models cluster_models In Vivo Pain Models cluster_assays Behavioral Assays cluster_outcome Outcome Measures Acute Pain Acute Pain Inflammatory Pain Inflammatory Pain Formalin Test Formalin Test Inflammatory Pain->Formalin Test Carrageenan Model Carrageenan Model Inflammatory Pain->Carrageenan Model Neuropathic Pain Neuropathic Pain CCI Model CCI Model Neuropathic Pain->CCI Model Reduced Licking/Flinching Reduced Licking/Flinching Formalin Test->Reduced Licking/Flinching Reduced Edema & Hyperalgesia Reduced Edema & Hyperalgesia Carrageenan Model->Reduced Edema & Hyperalgesia Reduced Allodynia & Hyperalgesia Reduced Allodynia & Hyperalgesia CCI Model->Reduced Allodynia & Hyperalgesia

Overview of in vivo pain models and their corresponding behavioral readouts.

Conclusion

The available evidence strongly indicates that the (S)-enantiomer of Funapide is the primary contributor to its inhibitory activity on the Nav1.8 sodium channel. For researchers and drug developers, this highlights the importance of stereochemistry in the design and evaluation of novel Nav1.8-targeting analgesics. Future studies providing a quantitative comparison of the IC50 values of the (S) and (R) enantiomers on Nav1.8 would be highly valuable for a more complete understanding of Funapide's structure-activity relationship. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Analysis of Off-Target Effects: (R)-Funapide vs. Funapide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known pharmacological effects of Funapide and its R-enantiomer, (R)-Funapide, with a focus on their off-target profiles. Funapide, a voltage-gated sodium channel (Nav) inhibitor, has been investigated for its analgesic properties. As with any chiral compound, understanding the pharmacological profile of individual enantiomers is critical for a comprehensive assessment of its therapeutic potential and safety. While detailed, direct comparative studies on the off-target effects of this compound versus the racemate or the more active S-enantiomer are not extensively available in the public domain, this guide synthesizes the existing data and outlines the established methodologies for such evaluations.

Introduction to Funapide and its Enantiomers

Funapide (also known as XEN402 or TV-45070) is a potent blocker of voltage-gated sodium channels, with primary targets being Nav1.7 and Nav1.8, channels critical in pain signaling pathways.[1] The molecule possesses a chiral center, leading to the existence of two enantiomers: (S)-Funapide and this compound. It is understood that this compound is the less active of the two enantiomers.

On-Target Activity of Funapide

Funapide has demonstrated potent inhibitory activity against several Nav channel subtypes. The reported IC50 values for Funapide (presumed to be the more active enantiomer or the racemic mixture) are summarized below.

TargetIC50 (nM)
Nav1.754
Nav1.584
Nav1.6173
Nav1.2601
(Data sourced from publicly available information)[2]

This profile indicates a degree of selectivity for Nav1.7 and Nav1.5 over other tested sodium channel isoforms.

Off-Target Effects: A Comparative Overview

A comprehensive, publicly available dataset directly comparing the off-target profiles of this compound and Funapide is currently lacking. In drug development, such comparisons are crucial as stereoisomers can exhibit significantly different interactions with off-target proteins, leading to distinct safety and tolerability profiles.[3][4]

Generally, the less active enantiomer of a drug may:

  • Exhibit a similar off-target profile to the active enantiomer, but with lower potency.

  • Interact with a different set of off-targets, potentially introducing unique safety concerns.

  • Be essentially inert at both on- and off-targets at therapeutically relevant concentrations.

Without specific experimental data for this compound, a definitive comparison of its off-target effects is not possible at this time.

Experimental Protocols for Off-Target Profiling

To assess and compare the off-target effects of drug candidates like Funapide and its enantiomers, a standardized battery of in vitro assays is typically employed. These often include broad screening panels, such as those offered by contract research organizations like Eurofins CEREP.

Radioligand Binding Assays

Radioligand binding assays are a common method to screen for off-target interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand from its target protein.

General Protocol:

  • Preparation of Target: Cell membranes or recombinant proteins expressing the target of interest are prepared.

  • Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., this compound or Funapide).

  • Separation: Bound and free radioligand are separated, typically by filtration.

  • Detection: The amount of radioactivity bound to the target is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Kinase Inhibition Assays

To evaluate off-target effects on the kinome, in vitro kinase activity assays are performed against a large panel of protein kinases.

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase.

General Protocol:

  • Assay Setup: A reaction mixture is prepared containing the kinase, a substrate (often a peptide), and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Activity: The phosphorylation of the substrate is measured. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The IC50 value for the inhibition of each kinase is calculated.

Electrophysiological Assays

For assessing activity on other ion channels, electrophysiology techniques are the gold standard.

Principle: These methods directly measure the flow of ions through a channel in response to a test compound.

General Protocol:

  • Cell Preparation: Cells expressing the ion channel of interest are cultured.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Compound Application: The test compound is applied to the cell at different concentrations.

  • Data Acquisition and Analysis: Changes in the ion channel's activity (e.g., inhibition or activation) are recorded and analyzed to determine the compound's potency (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of Funapide and the general workflows for assessing off-target effects.

cluster_0 Funapide's Primary Mechanism of Action Funapide Funapide Nav1.7 / Nav1.8 Nav1.7 / Nav1.8 Funapide->Nav1.7 / Nav1.8 Inhibits Sodium Influx Sodium Influx Nav1.7 / Nav1.8->Sodium Influx Blocks Action Potential Propagation Action Potential Propagation Sodium Influx->Action Potential Propagation Prevents Pain Signal Transmission Pain Signal Transmission Action Potential Propagation->Pain Signal Transmission Reduces

Funapide's primary mechanism of action.

cluster_1 Off-Target Screening Workflow Test Compound\n(this compound or Funapide) Test Compound (this compound or Funapide) Radioligand Binding Assays Radioligand Binding Assays Test Compound\n(this compound or Funapide)->Radioligand Binding Assays Kinase Inhibition Assays Kinase Inhibition Assays Test Compound\n(this compound or Funapide)->Kinase Inhibition Assays Electrophysiology Assays Electrophysiology Assays Test Compound\n(this compound or Funapide)->Electrophysiology Assays Off-Target Profile Off-Target Profile Radioligand Binding Assays->Off-Target Profile Kinase Inhibition Assays->Off-Target Profile Electrophysiology Assays->Off-Target Profile Safety & Selectivity Assessment Safety & Selectivity Assessment Off-Target Profile->Safety & Selectivity Assessment

General workflow for off-target screening.

Conclusion

While Funapide shows promise as a Nav1.7/1.8 inhibitor, a comprehensive understanding of its off-target pharmacology, and particularly that of its less active (R)-enantiomer, is essential for a complete risk-benefit assessment. The lack of publicly available, direct comparative data on the off-target profiles of this compound and Funapide highlights a significant data gap. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such critical data, which is indispensable for the advancement of any chiral drug candidate. Further research is warranted to fully characterize and compare the off-target effects of the Funapide enantiomers.

References

A Head-to-Head Comparison of (R)-Funapide and Other Nav1.7 Blockers for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in pain signaling pathways, underscored by human genetic studies, has spurred the development of numerous selective blockers. This guide provides a head-to-head comparison of (R)-Funapide and other notable Nav1.7 inhibitors, focusing on their pharmacological profiles and performance in preclinical models. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comparative landscape for drug development professionals.

Quantitative Comparison of Nav1.7 Blocker Potency and Selectivity

CompoundNav1.7 IC50 (nM)Nav1.1 IC50 (µM)Nav1.2 IC50 (µM)Nav1.3 IC50 (µM)Nav1.4 IC50 (µM)Nav1.5 IC50 (µM)Nav1.6 IC50 (µM)Nav1.8 IC50 (µM)
Funapide 54[1]-0.601[1]--0.084[1]0.173[1]-
PF-05089771 11 (human)[2]---->10[3]->10[3]
Raxatrigine (Vixotrigine) 6.3 (open/inactivated state)[3] 54 (closed/resting state)[3]22[3]13[3]23[3]10[3]84[3]15[3]32[3]

Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes. Development of Funapide was discontinued in 2022.

Preclinical Efficacy Overview

Direct head-to-head preclinical studies comparing the in vivo efficacy of this compound with PF-05089771 and Raxatrigine in the same pain models are limited in publicly available literature. However, individual studies have demonstrated the analgesic potential of these compounds in various models of inflammatory and neuropathic pain.

Funapide (TV-45070/XEN402) , the parent compound of this compound, has been evaluated in both oral and topical formulations. It has shown efficacy in models of inherited erythromelalgia, a condition caused by gain-of-function mutations in Nav1.7.[4] Clinical trials have explored its use for postherpetic neuralgia and osteoarthritis pain.[5][6]

PF-05089771 has demonstrated significant pain relief in preclinical neuropathic pain models.[7] However, its clinical development for painful diabetic peripheral neuropathy was halted due to a lack of efficacy compared to placebo and pregabalin.[8] Interestingly, intrathecal administration of PF-05089771 in mice produced rapid and long-lasting analgesia across multiple pain models, suggesting that the route of administration can significantly impact its efficacy.

Raxatrigine (Vixotrigine) has been investigated for trigeminal neuralgia and lumbosacral radiculopathy.[5] Its broader spectrum of activity against multiple Nav subtypes may contribute to its analgesic effects but could also present a different side-effect profile compared to highly selective Nav1.7 blockers.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of Nav1.7 blockers.

In Vitro Electrophysiology: IC50 Determination

Objective: To determine the concentration of a compound that inhibits 50% of the sodium current mediated by a specific Nav channel subtype.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.1, etc.) are cultured under standard conditions.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. To assess state-dependent inhibition, protocols are designed to hold the channels in different conformational states (resting, open, or inactivated). For example, to assess inactivated-state block, the membrane potential is held at a depolarized level (e.g., -60 mV) where a significant fraction of channels are in the inactivated state.

  • Compound Application: A range of concentrations of the test compound is applied to the cells.

  • Data Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

In Vivo Animal Model: Formalin Test

Objective: To assess the analgesic efficacy of a compound in a model of inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are habituated to the testing environment before the experiment.

  • Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory processes and central sensitization.

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the compound-treated group and a vehicle-treated control group.

In Vivo Animal Model: Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To evaluate the efficacy of a compound in a model of nerve injury-induced neuropathic pain.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are frequently used.

  • Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.

  • Behavioral Testing: At a set time point after surgery (e.g., 7-14 days), when neuropathic pain behaviors are established, baseline sensitivity to mechanical and thermal stimuli is assessed.

    • Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

    • Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

  • Compound Administration: The test compound or vehicle is administered.

  • Post-Dosing Behavioral Testing: Mechanical and thermal sensitivity are reassessed at various time points after compound administration.

  • Data Analysis: The paw withdrawal thresholds and latencies are compared between the compound-treated and vehicle-treated groups to determine the reversal of allodynia and hyperalgesia.

Visualizing the Nav1.7 Signaling Pathway

The following diagram illustrates the central role of the Nav1.7 channel in the transmission of pain signals in nociceptive neurons.

Nav17_Signaling_Pathway cluster_0 Peripheral Nociceptor Terminal cluster_1 Axon cluster_2 Dorsal Horn of Spinal Cord Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation e.g., heat, mechanical Generator Potential Generator Potential Receptor Activation->Generator Potential Initial depolarization Nav1.7 Amplification Nav1.7 Amplification Generator Potential->Nav1.7 Amplification Boosts subthreshold stimuli Action Potential Initiation Action Potential Initiation Nav1.7 Amplification->Action Potential Initiation Reaches threshold Action Potential Propagation Action Potential Propagation Action Potential Initiation->Action Potential Propagation Presynaptic Terminal Presynaptic Terminal Action Potential Propagation->Presynaptic Terminal Neurotransmitter Release Neurotransmitter Release Presynaptic Terminal->Neurotransmitter Release e.g., Glutamate, Substance P Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Activation Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron->Pain Signal to Brain

Nav1.7's role as a threshold channel in pain signal transmission.

References

A Researcher's Guide to the Statistical Analysis of Enantiomer Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the differential effects of enantiomers is paramount. Since enantiomers can exhibit widely varied pharmacological and toxicological profiles, rigorous statistical comparison of their bioactivity is a critical step in preclinical research.[1][2] This guide provides a framework for these comparisons, complete with experimental protocols and data presentation standards.

Comparing Biological Activity: A Quantitative Approach

The primary goal when comparing an active enantiomer (eutomer) and its less active counterpart (distomer) is to quantify the difference in their biological effect. This is often expressed using metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). A lower IC50/EC50 value indicates a higher potency.

Summarized Bioactivity Data

The following table presents hypothetical data from a competitive binding assay designed to measure the IC50 of two enantiomers, (R)-Isomer and (S)-Isomer, against a specific G-protein coupled receptor.

EnantiomerReplicate 1 IC50 (nM)Replicate 2 IC50 (nM)Replicate 3 IC50 (nM)Mean IC50 (nM)Standard Deviation (nM)
(R)-Isomer15.216.114.815.370.66
(S)-Isomer250.5265.2244.8253.510.3

Statistical Analysis Workflow

To determine if the observed difference in mean IC50 values between the two enantiomers is statistically significant, a common approach is to use an independent samples t-test. This test compares the means of two independent groups to determine whether there is a significant difference between them.

A dot code block outlining the logical flow of this statistical analysis is provided below.

G Data Collect IC50 Data for (R)- and (S)-Isomers (n=3 per group) Normality Perform Normality Test (e.g., Shapiro-Wilk test) Data->Normality T_Test Perform Independent Samples t-test Normality->T_Test If data is normally distributed P_Value Calculate p-value T_Test->P_Value Conclusion Conclusion: Statistically Significant Difference (p < 0.05) P_Value->Conclusion p < 0.05 No_Conclusion Conclusion: No Statistically Significant Difference (p >= 0.05) P_Value->No_Conclusion p >= 0.05

Statistical analysis workflow for comparing enantiomer IC50 values.

Experimental Protocols

A detailed and standardized experimental protocol is essential for generating reliable and reproducible data.

Protocol: In Vitro Competitive Binding Assay

Objective: To determine the IC50 value for each enantiomer by measuring its ability to displace a known radiolabeled ligand from its receptor.

Materials:

  • (R)-Isomer and (S)-Isomer stock solutions

  • Radiolabeled ligand (e.g., ³H-ligand)

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions for both the (R)-Isomer and (S)-Isomer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the varying concentrations of the test enantiomers. Include control wells with no enantiomer (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plates at a specified temperature for a set period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate the bound from the free radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the enantiomer concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enantiomer Serial Dilutions C Incubate Enantiomers, Radioligand, and Membranes A->C B Prepare Receptor Membrane Suspension B->C D Filter and Wash to Separate Bound Ligand C->D E Add Scintillation Fluid and Count Radioactivity D->E F Calculate Specific Binding E->F G Generate Dose-Response Curves F->G H Determine IC50 Values G->H

Experimental workflow for an in vitro competitive binding assay.

Differential Signaling Pathways

Enantiomers often exhibit different affinities for their biological targets, such as receptors or enzymes, due to the chiral nature of these macromolecules.[3] This difference in binding can lead to varied downstream signaling events.

For example, consider a scenario where the (R)-Isomer is a potent agonist of a G-protein coupled receptor (GPCR), while the (S)-Isomer is a weak antagonist. The binding of the (R)-Isomer would initiate a signaling cascade, whereas the (S)-Isomer would block the receptor and inhibit signaling.

The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating this differential effect.

G cluster_R Active (R)-Isomer Pathway cluster_S Inactive (S)-Isomer Pathway R_Isomer (R)-Isomer GPCR_R GPCR Binding R_Isomer->GPCR_R G_Protein_R G-Protein Activation GPCR_R->G_Protein_R Effector_R Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_R->Effector_R Second_Messenger_R Second Messenger (e.g., cAMP) Effector_R->Second_Messenger_R Response_R Cellular Response Second_Messenger_R->Response_R S_Isomer (S)-Isomer GPCR_S GPCR Binding (No Activation) S_Isomer->GPCR_S No_Response_S No Cellular Response GPCR_S->No_Response_S

References

(R)-Funapide: A Comparative Analysis of Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (R)-Funapide with other ion channels. Funapide, and its (R)-enantiomer, are known inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators of pain signaling.[1] Understanding the selectivity profile of this compound is crucial for assessing its therapeutic potential and predicting potential off-target effects.

While specific quantitative cross-reactivity data for the (R)-enantiomer of Funapide across a broad panel of ion channels is not extensively available in the public domain, this guide summarizes the known inhibitory activity of the racemic mixture, Funapide, against various sodium channel subtypes. This information, coupled with detailed experimental protocols for assessing ion channel activity, provides a framework for evaluating the selectivity of this compound and similar compounds.

Quantitative Analysis of Funapide Activity on Voltage-Gated Sodium Channels

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Funapide against a panel of voltage-gated sodium channel subtypes. It is important to note that this compound is reported to be the less active enantiomer.

Ion Channel SubtypeIC50 (nM)
Nav1.2601
Nav1.584
Nav1.6173
Nav1.754

Experimental Methodologies

The assessment of a compound's cross-reactivity with various ion channels is typically conducted using a combination of electrophysiological and radioligand binding assays. These techniques provide quantitative data on the functional inhibition and binding affinity of the compound, respectively.

Electrophysiology Assays

Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels.[4] This technique allows for the direct measurement of ion currents through channels in living cells or cell membranes.

Objective: To determine the inhibitory effect of this compound on a panel of ion channels by measuring changes in ion channel currents.

Typical Protocol:

  • Cell Culture and Transfection: Stably or transiently transfect mammalian cell lines (e.g., HEK293, CHO) with the specific ion channel subtype of interest. Culture the cells under appropriate conditions to ensure robust channel expression.

  • Cell Preparation: On the day of the experiment, prepare a single-cell suspension from the cultured cells.

  • Patch-Clamp Recording:

    • Utilize a whole-cell patch-clamp configuration to record ion currents.

    • Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.

    • Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.

    • Apply specific voltage protocols to elicit channel activation and record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Compound Application: Apply a range of concentrations of this compound to the cells via a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of different concentrations of this compound.

    • Construct concentration-response curves and calculate the IC50 value using appropriate pharmacological software.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel by measuring the displacement of a known radiolabeled ligand.[5][6]

Objective: To determine the binding affinity (Ki) of this compound to a panel of ion channels.

Typical Protocol:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the ion channel of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.

  • Binding Reaction:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and a range of concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the primary targets of Funapide (Nav1.7 and Nav1.8) in nociceptive neurons and a general workflow for assessing ion channel cross-reactivity.

cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical, chemical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Nav1_7 Nav1.7 Action_Potential Action Potential Generation Nav1_7->Action_Potential Amplifies generator potential Nav1_8 Nav1.8 Nav1_8->Action_Potential Drives rising phase Depolarization->Nav1_7 Low threshold activation Depolarization->Nav1_8 High threshold activation Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Pain_Perception Pain Perception Signal_Propagation->Pain_Perception

Figure 1: Simplified signaling pathway of Nav1.7 and Nav1.8 in pain perception.

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling Compound This compound Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Compound->Primary_Screen Hit_Identification Hit Identification (Significant Binding) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen (e.g., Electrophysiology) Hit_Identification->Secondary_Screen Data_Analysis Data Analysis (IC50 / Ki Determination) Secondary_Screen->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Figure 2: General workflow for ion channel cross-reactivity screening.

References

Validating the Stereochemical Identity of (R)-Funapide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-Funapide, focusing on the validation of its stereochemical identity and its performance relative to its more active enantiomer. Funapide is a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8 and was investigated as a novel analgesic for chronic pain conditions.[1] The development of Funapide was discontinued in 2022.[1] As with many chiral molecules, the biological activity of Funapide is stereospecific, with one enantiomer exhibiting significantly higher potency. This document outlines the experimental data and protocols that differentiate the stereoisomers of Funapide.

Performance Comparison of Funapide Enantiomers

CompoundTargetIC50 (nM)Potency Comparison
Funapide (active enantiomer)NaV1.754[2]High
Funapide (active enantiomer)NaV1.584[2]Moderate
This compoundNaV1.7Data not availableLess Active

Experimental Protocols for Stereochemical Validation

The validation of the stereochemical identity of this compound involves two primary analytical techniques: chiral High-Performance Liquid Chromatography (HPLC) for separating the enantiomers and X-ray crystallography for determining the absolute configuration.

Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of Funapide.

Methodology: A common approach for the chiral separation of spiro-oxindole compounds like Funapide involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A chiral column, for example, a Chiralpak® IA or similar column containing a polysaccharide-based chiral selector immobilized on a silica support.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For example, a starting mobile phase could be 80:20 (v/v) hexane:isopropanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The enantiomers are detected by UV absorbance at a wavelength where the compound exhibits maximum absorbance.

  • Procedure:

    • A standard solution of racemic Funapide is prepared in the mobile phase.

    • The solution is injected onto the chiral HPLC column.

    • The chromatogram is recorded, showing two distinct peaks corresponding to the (R) and (S) enantiomers.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

    • To identify the peak corresponding to the (R)-enantiomer, a reference standard of this compound is required.

X-ray Crystallography for Absolute Configuration Determination

Objective: To unequivocally determine the three-dimensional arrangement of atoms in this compound, thus confirming its absolute stereochemistry.

Methodology: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Procedure:

    • Crystallization: A single crystal of enantiomerically pure this compound of suitable quality for X-ray diffraction must be grown. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). In some cases, derivatization with a heavy atom is performed to facilitate the determination of absolute configuration.

    • Data Collection: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule.

    • Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often expressed by the Flack parameter. A Flack parameter close to zero for the proposed (R) configuration confirms the assignment.

Visualizing Key Processes

To better understand the context of Funapide's activity and the validation of its stereochemistry, the following diagrams illustrate the relevant biological pathway and experimental workflow.

Nav1.7 Signaling Pathway in Nociception cluster_Nociceptor Nociceptor (Pain-sensing Neuron) Painful_Stimulus Painful Stimulus (e.g., heat, pressure) Receptors Nociceptive Receptors Painful_Stimulus->Receptors Depolarization Membrane Depolarization Receptors->Depolarization Nav17 Nav1.7 Channel Depolarization->Nav17 Opens Action_Potential Action Potential Generation Nav17->Action_Potential Amplifies signal Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Funapide (S)-Funapide Funapide->Nav17 Blocks

Caption: Role of Nav1.7 in pain signal transmission and its inhibition by Funapide.

Workflow for Stereochemical Validation of this compound Start Racemic Funapide Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC Separated_Enantiomers Separated (R) and (S) Enantiomers Chiral_HPLC->Separated_Enantiomers R_Funapide This compound Isolate Separated_Enantiomers->R_Funapide Crystallization Crystallization R_Funapide->Crystallization Single_Crystal Single Crystal of this compound Crystallization->Single_Crystal Xray X-ray Crystallography Single_Crystal->Xray Absolute_Configuration Determination of Absolute Configuration Xray->Absolute_Configuration Validation Validated Stereochemical Identity of this compound Absolute_Configuration->Validation

Caption: Experimental workflow for the separation and absolute configuration determination of this compound.

References

Comparative Review of Funapide Isomers: A Focus on Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Funapide, a novel voltage-gated sodium channel (Nav) inhibitor, has been investigated for its potential as an analgesic. The molecule exists as a pair of enantiomers, (S)-Funapide and (R)-Funapide. Preclinical data indicate that the pharmacological activity of Funapide resides primarily in the (S)-enantiomer.

Funapide, also known by its developmental codes TV-45070 and XEN402, was developed for the treatment of various chronic pain conditions, including osteoarthritis, neuropathic pain, and erythromelalgia.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The development of Funapide was discontinued in 2022.[1]

Stereoselectivity and Pharmacological Activity

While detailed quantitative data comparing the inhibitory activity of the individual (S)- and (R)-enantiomers of Funapide against a panel of sodium channel subtypes is not extensively available in the public domain, it is established that the (S)-enantiomer is the pharmacologically active form.[2] The (R)-enantiomer has been described as being less active.[1]

The racemic mixture of Funapide has been evaluated for its inhibitory potency against several Nav channel subtypes. The reported 50% inhibitory concentrations (IC50) for the racemate are:

  • Nav1.2: 601 nM[3]

  • Nav1.5: 84 nM[3][4]

  • Nav1.6: 173 nM[3]

  • Nav1.7: 54 nM[3][4]

This data indicates that racemic Funapide has the highest potency for Nav1.7, a channel genetically validated as a key player in human pain perception.

Data Summary: Racemic Funapide IC50 Values

Sodium Channel SubtypeIC50 (nM)
Nav1.2601[3]
Nav1.584[3][4]
Nav1.6173[3]
Nav1.754[3][4]

Note: This data represents the activity of the racemic mixture, not the individual enantiomers.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Inhibition

The determination of IC50 values for Funapide's inhibition of voltage-gated sodium channels is typically performed using the whole-cell patch-clamp technique on cells heterologously expressing the specific Nav channel subtype. A detailed protocol for such an assay would generally involve the following steps:

  • Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) stably transfected with the human Nav channel alpha subunit of interest are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Glass micropipettes with a specific resistance are filled with an internal solution containing ions that mimic the intracellular environment and are used to form a high-resistance seal with the cell membrane.

    • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • Voltage Protocols:

    • Cells are held at a negative holding potential (e.g., -120 mV) to ensure the channels are in a resting state.

    • Depolarizing voltage steps are applied to elicit sodium currents. The specific voltage protocol can be designed to assess the state-dependent inhibition of the compound (i.e., its affinity for the resting, open, or inactivated states of the channel).

  • Compound Application:

    • Funapide (or its isomers) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the external recording solution.

    • The different concentrations of the compound are perfused over the cell, and the resulting inhibition of the sodium current is measured.

  • Data Analysis:

    • The peak sodium current amplitude is measured before and after the application of the compound.

    • The percentage of inhibition is calculated for each concentration.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.

    • The IC50 value is determined by fitting the concentration-response curve with a suitable equation (e.g., the Hill equation).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Funapide is the direct blockade of voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in nociceptive neurons. This interruption of the pain signal is the key signaling event.

Below are diagrams illustrating the pain signaling pathway and a typical experimental workflow for evaluating Nav channel inhibitors.

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., injury, inflammation) Nociceptor Nociceptor Activation Noxious_Stimulus->Nociceptor Nav_Channels Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) Nociceptor->Nav_Channels depolarization Action_Potential Action Potential Generation and Propagation Nav_Channels->Action_Potential Na+ influx Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord signal transmission Brain Brain (Thalamus, Somatosensory Cortex) Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Funapide Funapide Funapide->Nav_Channels Blockade

Figure 1: Simplified Pain Signaling Pathway and Mechanism of Funapide Action.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell_Line Stable cell line expressing specific Nav channel subtype Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Cell_Line->Patch_Clamp IC50_Determination IC50 Determination for (S)-Funapide and this compound Patch_Clamp->IC50_Determination Selectivity_Profiling Selectivity Profiling against a panel of Nav subtypes IC50_Determination->Selectivity_Profiling Animal_Model Animal Model of Pain (e.g., neuropathic, inflammatory) Compound_Administration Administration of Funapide Isomers Animal_Model->Compound_Administration Behavioral_Testing Assessment of Analgesic Efficacy (e.g., von Frey, Hargreaves test) Compound_Administration->Behavioral_Testing PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Compound_Administration->PK_Analysis

Figure 2: General Experimental Workflow for Preclinical Evaluation of Funapide Isomers.

Conclusion

Based on the available preclinical information, Funapide's analgesic potential is attributed to the (S)-enantiomer's ability to block voltage-gated sodium channels, with a notable potency for Nav1.7. A comprehensive comparative analysis of the isomers is hindered by the lack of publicly available, side-by-side quantitative data on their inhibitory profiles and pharmacokinetic properties. Further research disclosing these specific details would be necessary for a complete understanding of the stereoselective pharmacology of Funapide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.